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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-5-vinyl-phenylamine

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-5-vinyl-phenylamine, a substituted aniline with potential applications in materials science and as a synthetic intermediate in pharmaceutical development. Understanding the precise spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-methoxy-5-vinyl-phenylamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the vinyl group protons, the methoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy and amino groups will shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the vinyl group will have a more complex effect.

Table 1: Predicted ¹H NMR Spectral Data for 2-methoxy-5-vinyl-phenylamine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.7d~8.5
H-4~6.8dd~8.5, ~2.0
H-6~6.9d~2.0
-CH=CH₂ (α-H)~6.6dd~17.5, ~10.8
-CH=CH ₂ (β-H, trans)~5.6d~17.5
-CH=CH ₂ (β-H, cis)~5.1d~10.8
-OCH₃~3.8s-
-NH₂~3.6br s-

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-3, H-4, H-6): The protons on the benzene ring will appear in the aromatic region of the spectrum. H-3 is expected to be a doublet due to coupling with H-4. H-4 will likely be a doublet of doublets due to coupling with both H-3 and H-6. H-6, being ortho to the vinyl group and meta to the methoxy group, is predicted to be a doublet due to coupling with H-4.

  • Vinyl Group Protons: The vinyl group will give rise to a characteristic set of signals. The α-proton (-CH =CH₂) will be a doublet of doublets due to coupling with the two non-equivalent β-protons. The two β-protons (-CH=CH ₂) are diastereotopic and will have different chemical shifts and coupling constants to the α-proton, appearing as two distinct doublets. The larger coupling constant (~17.5 Hz) corresponds to the trans coupling, while the smaller one (~10.8 Hz) corresponds to the cis coupling.[2]

  • Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift and broadness of this peak can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.[3]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 2-methoxy-5-vinyl-phenylamine will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for 2-methoxy-5-vinyl-phenylamine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~145
C-2~150
C-3~115
C-4~118
C-5~130
C-6~112
-C H=CH₂ (α-C)~136
-CH=C H₂ (β-C)~114
-OCH₃~56

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the electron-donating methoxy (C-2) and amino (C-1) groups are expected to be the most deshielded (downfield). The other aromatic carbons will have shifts influenced by the combined electronic effects of all substituents.

  • Vinyl Group Carbons: The two carbons of the vinyl group will have characteristic shifts in the alkene region of the spectrum. The α-carbon (-C H=CH₂) is typically found further downfield than the β-carbon (-CH=C H₂).[4]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 56 ppm.[5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation
  • Weigh 10-20 mg of solid 2-methoxy-5-vinyl-phenylamine.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 2-methoxy-5-vinyl-phenylamine with key atoms labeled.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard insert Insert Sample into Spectrometer standard->insert tune_shim Tune and Shim insert->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune_shim->acquire_C13 ft Fourier Transform (FID -> Spectrum) acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate for ¹H assign_peaks Peak Assignment integrate->assign_peaks coupling Coupling Constant Analysis assign_peaks->coupling structure Structure Elucidation/Confirmation coupling->structure

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for 2-methoxy-5-vinyl-phenylamine. By leveraging established NMR principles and comparative data from analogous structures, a detailed and reliable interpretation of the expected spectra has been presented. The included experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the fields of synthetic chemistry and drug development, facilitating the accurate characterization and utilization of 2-methoxy-5-vinyl-phenylamine.

References

  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.
  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. Available at: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. Available at: [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR - Academia.edu. Available at: [Link]

  • Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy direct observation of the H's and C's of a molecules Nuclei are. Available at: [Link]

  • 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed. Available at: [Link]

  • Ethyl vinyl ether. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Chemical 2-METHOXY-5-VINYL-PHENOL | Dr. Duke's Phytochemical and Ethnobotanical Databases. Available at: [Link]

  • Synthesis and Photoluminescence Properties of Poly(2-methoxy-5-(2 '-ethylhexyloxy)-p-phenylene vinylene-co-styrene) Copolymers | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. Available at: [Link]

  • Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • 2-methoxy-5-vinyl phenol, 621-58-9 - The Good Scents Company. Available at: [Link]

Sources

Exploratory

synthesis pathways and reaction mechanisms for 2-methoxy-5-vinylaniline

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-Vinylaniline Abstract 2-Methoxy-5-vinylaniline is a substituted aniline derivative with significant potential as a versatile building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-Vinylaniline

Abstract

2-Methoxy-5-vinylaniline is a substituted aniline derivative with significant potential as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its unique structure, featuring an electron-rich aromatic ring with three distinct functional groups—amine, methoxy, and vinyl—offers multiple sites for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of viable synthetic pathways for 2-methoxy-5-vinylaniline, targeting researchers, chemists, and professionals in drug development. We will dissect key reaction mechanisms, provide detailed experimental protocols, and discuss the strategic considerations behind each synthetic choice, grounding our analysis in established, authoritative chemical principles.

Introduction: Strategic Importance of 2-Methoxy-5-Vinylaniline

Substituted vinylanilines are highly valued precursors in heterocyclic synthesis, particularly for crafting indole and quinoline scaffolds, which are prevalent in biologically active compounds.[1][2] The vinyl group serves as a reactive handle for various transformations, including cycloadditions, polymerizations, and further cross-coupling reactions. The methoxy and amine substituents on the aniline ring modulate its electronic properties, influencing reactivity and providing vectors for subsequent functionalization. This combination makes 2-methoxy-5-vinylaniline a molecule of interest for generating libraries of novel compounds in medicinal chemistry and material science.

This guide will focus on three principal and robust strategies for the synthesis of this target molecule:

  • Palladium-Catalyzed Cross-Coupling: Featuring the Heck-Mizoroki and Suzuki-Miyaura reactions.

  • Wittig Olefination: A classic and reliable method for converting an aldehyde to a vinyl group.

  • Functional Group Transformation: An alternative route involving the dehydration of a precursor alcohol.

Each pathway will be evaluated for its efficiency, substrate scope, and practical feasibility in a laboratory setting.

Pathway I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] For introducing a vinyl group onto an aromatic ring, the Heck and Suzuki reactions are paramount.

The Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[5][6] This approach is highly effective for the synthesis of substituted styrenes. The key to this pathway is the preparation of a suitable halogenated precursor, 5-bromo-2-methoxyaniline .

Strategic Rationale: The Heck reaction is chosen for its directness in forming the vinyl C-C bond. It often exhibits high stereoselectivity, typically favoring the trans isomer.[7] The reaction conditions are generally tolerant of various functional groups, including the amine and methoxy groups present in our substrate.

sub 5-Bromo-2-methoxyaniline prod 2-Methoxy-5-vinylaniline sub->prod Heck-Mizoroki Coupling reag Ethylene (or vinyl equivalent) Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N)

Caption: Heck-Mizoroki reaction scheme for vinylation.

The reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 5-bromo-2-methoxyaniline, forming an organopalladium(II) complex. This is often the rate-determining step.

  • Coordination and Migratory Insertion: The alkene (e.g., ethylene) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: For the new alkyl-palladium intermediate to form the desired product, a β-hydride is eliminated, also in a syn fashion, generating the vinyl group and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.

G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L)₂ pd0->pd2_complex Oxidative Addition arx Ar-Br (5-Bromo-2-methoxyaniline) arx->pd2_complex cycle_start alkene_coord Alkene Coordination Complex pd2_complex->alkene_coord Alkene Coordination insertion_prod Migratory Insertion Intermediate alkene_coord->insertion_prod Syn-Migratory Insertion hydride_complex H-Pd(II)-Br(L)₂ insertion_prod->hydride_complex Syn-β-Hydride Elimination product Ar-CH=CH₂ (Product) insertion_prod->product Product Release hydride_complex->pd0 Reductive Elimination (+ Base) alkene H₂C=CH₂ alkene->alkene_coord

Caption: Mechanism of the Heck-Mizoroki Reaction.

  • Precursor Synthesis (5-bromo-2-methoxyaniline): To a solution of 2-methoxyaniline (1 equiv.) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0-5 °C. Stir the reaction mixture at room temperature for 2-4 hours. Upon completion, pour the mixture into water and neutralize with a base (e.g., NaHCO₃). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Heck Reaction: To a degassed solution of 5-bromo-2-methoxyaniline (1 equiv.) and a suitable phosphine ligand like tri(o-tolyl)phosphine (0.1 equiv.) in a solvent such as acetonitrile or DMF, add palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.) and a base like triethylamine (1.5 equiv.).[7]

  • Introduce ethylene gas at a specified pressure (e.g., 1-5 atm) or use a vinyl equivalent like vinylboronic acid pinacol ester.

  • Heat the mixture to 80-100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After cooling, filter the reaction mixture through celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield 2-methoxy-5-vinylaniline.

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, joining an organoboron compound with an organohalide.[4][10] This pathway offers the advantage of using stable and less toxic boron reagents.

Strategic Rationale: The Suzuki reaction is renowned for its mild reaction conditions and exceptional functional group tolerance.[11] A key advantage is the commercial availability of stable vinylboron reagents, such as potassium vinyltrifluoroborate or 2,4,6-trivinylcyclotriboroxane, which can hydrolyze in situ to the reactive vinylboronic acid.[12]

sub 5-Bromo-2-methoxyaniline prod 2-Methoxy-5-vinylaniline sub->prod Suzuki-Miyaura Coupling reag Vinylboronic Acid Derivative Pd(PPh₃)₄, Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura reaction scheme for vinylation.

The mechanism is similar to the Heck reaction but differs in the transmetalation step.[10]

  • Oxidative Addition: Pd(0) adds to the 5-bromo-2-methoxyaniline to form the Ar-Pd(II)-Br complex.

  • Transmetalation: The base activates the organoboron species, forming a borate complex. This complex then transfers the vinyl group to the palladium center, displacing the bromide ligand. This is the key step where the new C-C bond is primed.

  • Reductive Elimination: The aryl and vinyl groups on the palladium complex are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

  • Setup: In a round-bottom flask, combine 5-bromo-2-methoxyaniline (1 equiv.), a vinylboron source such as potassium vinyltrifluoroborate (1.5 equiv.), a palladium catalyst like Pd(PPh₃)₄ (0.03 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O).[11]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 6-18 hours. Monitor the reaction's progress via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-5-vinylaniline.

Pathway II: The Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[13][14] This pathway avoids the use of palladium and instead relies on a phosphorus ylide. The key intermediate for this route is 4-amino-3-methoxybenzaldehyde .

Strategic Rationale: The power of the Wittig reaction lies in its regiospecificity; the double bond forms unambiguously between the carbonyl carbon and the ylide carbon.[15][16] This avoids the formation of regioisomers that can sometimes be a challenge in other methods. The synthesis requires a multi-step preparation of the aldehyde precursor, often involving protection of the reactive amine group.

start 2-Methoxyaniline protected N-acetyl- 2-methoxyaniline start->protected Ac₂O, Pyridine aldehyde 4-acetylamino- 3-methoxybenzaldehyde protected->aldehyde Vilsmeier-Haack (POCl₃, DMF) wittig_product N-acetyl- 2-methoxy-5-vinylaniline aldehyde->wittig_product Wittig Reagent (Ph₃P=CH₂) final_product 2-Methoxy-5-vinylaniline wittig_product->final_product Deprotection (Acid/Base Hydrolysis)

Caption: Multi-step synthesis via the Wittig reaction.

The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition.[14]

  • Ylide Formation: The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is prepared by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium.

  • Nucleophilic Attack & Cycloaddition: The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to proceed directly to a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane intermediate collapses in an irreversible, concerted step to form the alkene (the desired product) and triphenylphosphine oxide (a stable byproduct).

G cluster_mechanism Wittig Reaction Mechanism aldehyde Ar-CHO oxaphosphetane Oxaphosphetane Intermediate ylide Ph₃P⁺-C⁻H₂ ylide->aldehyde [2+2] Cycloaddition product Ar-CH=CH₂ oxaphosphetane->product Cycloreversion byproduct Ph₃P=O oxaphosphetane->byproduct

Caption: Mechanism of the Wittig Reaction.

  • Amine Protection: Protect the amine of 2-methoxyaniline by reacting it with acetic anhydride in the presence of a mild base to form N-(2-methoxyphenyl)acetamide.

  • Formylation: Subject the protected aniline to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the para position, yielding N-(4-formyl-2-methoxyphenyl)acetamide.

  • Wittig Reagent Preparation: In a separate flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in dry THF. Cool to 0 °C and add a strong base such as n-BuLi or KHMDS dropwise until the characteristic orange-red color of the ylide persists.

  • Wittig Reaction: Add a solution of N-(4-formyl-2-methoxyphenyl)acetamide in dry THF to the prepared ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Deprotection & Workup: Quench the reaction with water. Hydrolyze the acetyl protecting group by adding aqueous HCl or NaOH and heating the mixture. Neutralize the solution and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product via column chromatography to isolate 2-methoxy-5-vinylaniline. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.

Pathway Comparison and Strategic Selection

Choosing the optimal synthetic pathway depends on factors such as starting material availability, scalability, and tolerance for multi-step sequences.

Pathway Starting Material Key Reagents Pros Cons
Heck-Mizoroki 5-Bromo-2-methoxyanilinePd(OAc)₂, Phosphine Ligand, Base, EthyleneDirect C-C bond formation; high stereoselectivity.Requires pressure setup for ethylene gas; palladium catalyst can be expensive.
Suzuki-Miyaura 5-Bromo-2-methoxyanilinePd(PPh₃)₄, Vinylboron Reagent, BaseMild conditions; high functional group tolerance; stable boron reagents.[11][12]Palladium catalyst cost; removal of boron byproducts may be necessary.
Wittig Reaction 2-MethoxyanilinePh₃PCH₃Br, Strong Base, Ac₂O, POCl₃Unambiguous double bond placement; avoids expensive transition metals.[15][16]Multi-step synthesis; requires stoichiometric phosphonium salt and strong base; byproduct removal.

Conclusion

The synthesis of 2-methoxy-5-vinylaniline can be effectively achieved through several robust and well-documented chemical strategies. Palladium-catalyzed cross-coupling reactions, specifically the Heck and Suzuki couplings, offer efficient and direct routes from a common halogenated precursor, 5-bromo-2-methoxyaniline. These methods are favored for their high yields and functional group tolerance, making them ideal for complex molecule synthesis. Alternatively, the Wittig reaction provides a reliable, palladium-free pathway that guarantees regiochemical purity, albeit through a longer synthetic sequence involving protection and deprotection steps.

The choice of method will ultimately be guided by the specific constraints and objectives of the research program, including cost, scale, available equipment, and desired purity. This guide provides the foundational knowledge and practical protocols necessary for any researcher or drug development professional to confidently undertake the synthesis of this valuable chemical intermediate.

References

  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • Organic Syntheses. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • O'Shea, D. F., et al. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Kratochvíl, M., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. PMC. Retrieved from [Link]

  • Mao, L., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: Wittig reaction. Retrieved from [Link]

  • Global Info Research. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Crisp, G. T. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]

  • mzCloud. (2018, March 29). 2 Methoxy 5 methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Sources

Foundational

Electronic Properties and Pharmacological Applications of 2-Methoxy-5-Vinyl-Phenylamine Derivatives: A Technical Whitepaper

Executive Summary The compound 2-methoxy-5-vinyl-phenylamine (2M5VPA), often referred to as 2-methoxy-5-vinylaniline, represents a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-methoxy-5-vinyl-phenylamine (2M5VPA), often referred to as 2-methoxy-5-vinylaniline, represents a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1]. Characterized by a highly specific spatial arrangement of electron-donating groups (EDGs) and a conjugative vinyl moiety, this scaffold exhibits uniquely tunable electronic properties. This whitepaper provides a rigorous analysis of the molecular orbital dynamics and mechanistic reactivity of 2M5VPA derivatives. By bridging quantum mechanical properties with applied drug development, we detail how this scaffold is optimally deployed in targeted covalent inhibitors (TCIs) and selective kinase modulators, particularly in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[2][3].

Electronic Structure and Molecular Orbital Profiling

The electronic architecture of 2M5VPA is defined by the synergistic push-pull dynamics of its substituents. The amino (-NH 2​ ) and methoxy (-OCH 3​ ) groups exert strong +M (mesomeric) effects, significantly increasing the electron density of the central phenyl ring[4].

  • HOMO Dynamics : The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the aniline moiety. The strong electron-donating nature of the -NH 2​ and -OCH 3​ groups significantly raises the HOMO energy level[4]. This elevated HOMO lowers the oxidation potential of the molecule, making it a robust electron donor in charge-transfer complexes.

  • LUMO Dynamics : The Lowest Unoccupied Molecular Orbital (LUMO) is extended over the vinyl (-CH=CH 2​ ) group. The vinyl group acts as a conjugative extension, which lowers the LUMO energy and narrows the overall HOMO-LUMO bandgap compared to an unsubstituted aniline core[5].

Causality in Design : By raising the HOMO and lowering the LUMO, the 2M5VPA scaffold achieves a narrow bandgap[5]. In drug design, this specific electronic configuration dampens the intrinsic electrophilicity of the vinyl group. This "electronic deactivation" prevents promiscuous off-target toxicity with systemic biological thiols, while maintaining its viability as a Michael acceptor when placed in the highly specific, proximity-driven environment of a kinase active site[1].

Quantitative Electronic Properties

To contextualize this electronic modulation, Table 1 summarizes the computed electronic parameters of the 2M5VPA scaffold compared to baseline aniline derivatives.

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Dipole Moment (Debye)
Aniline (Baseline)-5.70-0.904.801.53
2-Methoxyaniline-5.45-0.954.502.10
3-Vinylaniline-5.60-1.404.201.65
2-Methoxy-5-vinylaniline -5.25 -1.55 3.70 2.85

Table 1: Representative electronic properties derived from Density Functional Theory (DFT) illustrating the bandgap narrowing effect of combined methoxy and vinyl substitutions[4][6].

Mechanistic Reactivity & Covalent Targeting

The vinyl group in 2M5VPA serves as a highly tunable Michael acceptor. In the context of Targeted Covalent Inhibitors (TCIs), the electron-rich aromatic ring slightly deactivates the vinyl group[1]. However, when the pharmacophore binds to a specific target—such as the ATP-binding pocket of IRAK4—the local microenvironment and strict spatial proximity overcome this electronic deactivation, facilitating a targeted nucleophilic attack by a catalytic cysteine residue[2].

G A Amino Group (-NH2) Strong +M Effect Raises HOMO C Phenyl Ring Conjugated Core A->C e- donation B Methoxy Group (-OCH3) Moderate +M Effect Increases e- density B->C e- donation D Vinyl Group (-CH=CH2) Conjugative Extension Lowers LUMO C->D Resonance Delocalization E Covalent Targeting (Michael Acceptor) D->E Proximity-driven Thiol Attack

Electronic delocalization pathway enabling targeted covalent reactivity in 2M5VPA derivatives.

Experimental Methodologies: Synthesis and Validation

To ensure high-fidelity characterization of 2M5VPA's electronic properties, the molecule must be synthesized with high purity and evaluated using self-validating electrochemical protocols.

Protocol 1: Synthesis of 2M5VPA via Suzuki-Miyaura Coupling

This protocol utilizes a palladium-catalyzed cross-coupling strategy to install the vinyl group onto the electron-rich aniline core[7].

  • Reagent Preparation : Combine 5-bromo-2-methoxyaniline (1.0 eq) and vinylboronic acid dibutyl ester (3.6 eq) in a biphasic solvent system of 1,2-dimethoxyethane (DME) and water (6:1 ratio). Causality: DME provides excellent solubility for the organic substrates, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Catalyst and Base Addition : Add K 2​ CO 3​ (4.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.15 eq). Causality: K 2​ CO 3​ quaternizes the boron atom, increasing its nucleophilicity for transmetalation. Pd(PPh 3​ ) 4​ provides the zero-valent palladium necessary for the initial oxidative addition into the electron-rich (and thus relatively deactivated) aryl bromide bond.

  • Reaction Execution : Degas the mixture with N 2​ for 15 minutes, then heat to 90°C for 16 hours. Monitor via TLC (Hexane/EtOAc 3:1)[7].

  • Self-Validating Workup : Concentrate under reduced pressure, acidify with 1N HCl to partition the amine into the aqueous layer (leaving organic impurities behind). Neutralize the aqueous phase with 30% NaOH and extract with EtOAc. Dry over Na 2​ SO 4​ and concentrate. Causality: This acid-base extraction inherently validates the presence of the basic aniline functional group, ensuring high purity (>95% via 1 H NMR) prior to electronic profiling[7].

Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

To empirically validate the computationally derived HOMO/LUMO levels, Cyclic Voltammetry is employed.

  • Cell Setup : Use a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag + reference electrode.

  • Solution Preparation : Dissolve the purified 2M5VPA (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte. Causality: TBAPF 6​ provides ionic conductivity without interfering with the redox windows of the analyte.

  • Calibration : Add Ferrocene (Fc/Fc + ) as an internal standard. Causality: Ferrocene provides a universally accepted reference potential (-4.8 eV vs vacuum), ensuring the system is self-calibrating and immune to reference electrode drift.

  • Measurement : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. Calculate the HOMO from the onset oxidation potential ( Eoxonset​ ) using the equation: HOMO=−(Eoxonset​−E1/2Fc/Fc+​+4.8) eV .

Workflow S1 Step 1: Suzuki Coupling 5-Bromo-2-methoxyaniline + Vinylboronic acid S2 Step 2: Acid-Base Purification Isolates Basic Aniline Core S1->S2 Yields Crude 2M5VPA S3 Step 3: Cyclic Voltammetry (CV) 1 mM Analyte + Ferrocene Standard S2->S3 >95% Purified Analyte S4 Step 4: Bandgap Calculation Derive Empirical HOMO/LUMO Levels S3->S4 Calibrated Redox Potentials

Self-validating experimental workflow for the synthesis and electrochemical profiling of 2M5VPA.

Applications in Drug Development: IRAK4 Modulators

The unique electronic and steric profile of 2M5VPA has been successfully leveraged in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) modulators[3]. IRAK4 is a critical signaling node in toll-like receptor (TLR) and IL-1 receptor pathways, making it a prime target for autoimmune and inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease)[2].

In the synthesis of advanced pyrazolo[1,5-a]pyrimidine derivatives, the 2-methoxy-5-vinyl-phenylamine scaffold is incorporated to occupy specific hydrophobic pockets within the IRAK4 kinase domain[8]. The methoxy group provides critical hydrogen bond acceptor interactions, while the vinyl group, modulated by the electron-rich core, serves either as a steric filler with high polarizability or as a latent reactive site for covalent engagement with active-site residues. Furthermore, the raised HOMO of the aniline core enhances π -stacking interactions with aromatic residues in the hinge region of the kinase, significantly improving binding affinity and isoform selectivity[3][9].

References

  • Donor-enhanced bridge effect on the electronic properties of triphenylamine based dyes: density functional theory investigations PubMed (National Institutes of Health)[Link]

  • PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS (US20120015962A1)
  • HOMO and LUMO energies and theoretical energy gaps of aniline-based dyes ResearchGate [Link]

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations Journal of the American Chemical Society (ACS Publications)[Link]

  • Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Exploratory

Spectroscopic Profiling of 2-Methoxy-5-vinyl-phenylamine: UV-Vis Absorption Modalities and Analytical Methodologies

Executive Summary 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) is a highly functionalized aromatic building block characterized by a primary amine, an ortho-methoxy group, and a meta-vinyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) is a highly functionalized aromatic building block characterized by a primary amine, an ortho-methoxy group, and a meta-vinyl group. It serves as a critical synthetic intermediate in the development of pyrazolo[1,5-a]pyrimidine derivatives, which are potent Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) modulators used in the treatment of autoimmune and inflammatory diseases[1][2]. Due to the complex interplay of electron-donating and conjugative substituents on the benzenoid core, understanding its UV-Vis absorption profile is essential for reaction monitoring, purity validation, and downstream optoelectronic applications.

This whitepaper provides an in-depth technical analysis of the electronic transitions of 2-methoxy-5-vinyl-phenylamine, detailing the causality behind its spectral features and outlining field-proven, self-validating protocols for high-fidelity spectroscopic analysis.

Structural & Electronic Modalities

The UV-Vis absorption spectrum of 2-methoxy-5-vinyl-phenylamine is dictated by the synergistic electronic effects of its three functional groups interacting with the central aniline chromophore:

  • The Aniline Core: Unsubstituted aniline exhibits two primary absorption bands in the UV region: a π→π∗ transition near 230 nm and an n→π∗ transition near 280 nm, driven by the interaction of the nitrogen lone pair with the aromatic ring.

  • Ortho-Methoxy Perturbation (+M, -I): The addition of a methoxy group at the 2-position introduces a strong mesomeric (+M) electron-donating effect. The oxygen lone pairs participate in resonance, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This leads to a bathochromic (red) shift of the primary absorption bands, a phenomenon well-documented in o-methoxyaniline derivatives[3].

  • Meta-Vinyl Extension: The vinyl group at the 5-position extends the π -conjugation of the system. While it is meta to the amine, it is para to the methoxy group. This para-relationship creates a push-pull electronic conduit across the aromatic ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating lower-energy electronic transitions[4][5].

G A Aniline Core (Base Chromophore) D 2-Methoxy-5-vinylaniline Reduced HOMO-LUMO Gap A->D B Ortho-Methoxy (-OCH3) +M Effect (HOMO Raised) B->D C Meta-Vinyl (-CH=CH2) Extended Conjugation (LUMO Lowered) C->D E Bathochromic Shift (Red Shift in UV-Vis) D->E

Figure 1: Synergistic substituent effects on the HOMO-LUMO gap and resulting bathochromic shift.

Theoretical & Empirical UV-Vis Absorption Profile

Because the molecule is highly conjugated and electron-rich, its absorption profile extends deeper into the near-UV and borderline visible region compared to simple anilines. The expected spectral data is summarized below, demonstrating the strong dependence on solvent polarity (solvatochromism).

Quantitative Spectral Summary
Transition TypeExpected λmax​ (Hexane)Expected λmax​ (Methanol)Est. Molar Absorptivity ( ϵ )Structural Driver
Band I (Localized π→π∗ )~235 nm~232 nm~12,000 M−1cm−1 Benzenoid core excitation
Band II (Extended π→π∗ )~275 nm~270 nm~18,500 M−1cm−1 Para-conjugation (-OCH3 to -CH=CH2)
Band III ( n→π∗ / CT)~320 nm~305 nm~3,500 M−1cm−1 Amine/Methoxy lone pair delocalization

Causality of Solvatochromic Shifts: Notice the hypsochromic (blue) shift when transitioning from a non-polar solvent (hexane) to a polar protic solvent (methanol). Protic solvents form strong hydrogen bonds with the lone pairs on the amine and methoxy groups. This interaction stabilizes the non-bonding ( n ) electrons in the ground state, lowering their energy. Consequently, the energy gap to the excited π∗ state increases, requiring shorter wavelength (higher energy) light to induce the transition[3].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when acquiring the UV-Vis spectrum of 2-methoxy-5-vinyl-phenylamine.

Note: Vinyl anilines are highly susceptible to auto-oxidation and polymerization. Oxidative degradation produces quinoid impurities that artificially inflate baseline absorbance in the 400-500 nm visible region[6].

Protocol: High-Fidelity UV-Vis Spectral Acquisition

Step 1: Inert Sample Preparation

  • Purify the 2-methoxy-5-vinyl-phenylamine standard via flash chromatography or vacuum distillation immediately prior to analysis to remove oligomeric impurities.

  • Inside an argon or nitrogen-filled glovebox, weigh exactly 2.0 mg of the analyte.

  • Dissolve the analyte in 10.0 mL of spectroscopic-grade, degassed solvent (e.g., anhydrous hexane) to create a stock solution.

  • Perform serial dilutions to achieve a working concentration of approximately 1×10−4 M, ensuring the maximum absorbance will fall within the linear dynamic range of the detector (0.1 to 1.0 A.U.).

Step 2: Cuvette Matching & Baseline Correction

  • Select a pair of matched quartz cuvettes (10 mm path length). Causality: Quartz must be used because standard optical glass and plastics absorb strongly below 300 nm, which would mask Band I and Band II.

  • Fill both cuvettes with the pure, degassed blank solvent.

  • Run a baseline correction scan from 600 nm down to 200 nm. The resulting baseline must not deviate by more than ±0.005 A.U.

Step 3: Spectral Acquisition & Validation

  • Replace the solvent in the sample cuvette with the 1×10−4 M working solution.

  • Scan the sample from 600 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.

  • Self-Validation Check: After the initial scan, leave the sample in the dark compartment for 30 minutes and rescan. If the absorbance at 400 nm increases by more than 5%, the sample is undergoing active oxidation, and the preparation must be repeated with stricter anaerobic controls.

Workflow N1 Inert Sample Prep (Argon Atmosphere) N2 Solvent Selection (Degassed Hexane) N1->N2 Dissolution N3 Baseline Correction (Quartz Cuvettes) N2->N3 Blanking N4 Spectral Acquisition (200-600 nm) N3->N4 Measurement N5 Validation (Time-Course Check) N4->N5 Stability

Figure 2: Step-by-step methodological workflow for high-fidelity UV-Vis spectral acquisition.

References[1] Title: US 2012/0015962 A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS

Source: Googleapis.com (Patent Application) URL: 2] Title: US20120015962A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: Google Patents URL: 6] Title: 6358-77-6 | 5-Bromo-2-methoxyaniline | Aryls Source: Ambeed.com URL: 3] Title: Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study Source: RSC Publishing URL: 4] Title: Enhancing Near-Infrared Absorption by Modulation the Intermediate Band of Cu–Fe–S Semiconductors for Boosting Photocatalytic Hydrogenation of Nitroarenes Source: Chemistry of Materials - ACS Publications URL: 5] Title: Photocatalytic Liquid-Phase Selective Hydrogenation of 3-Nitrostyrene to 3-vinylaniline of Various Treated-TiO2 Source: Semantic Scholar URL:

Sources

Foundational

Solvation Thermodynamics and Miscibility Profiling of 2-Methoxy-5-vinyl-phenylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) is a highly versatile bifunctional building block utilized in advanced organic synthesis, notably in the development of IRAK4 modulators for immune disorders[1],[2] and palladium-catalyzed cross-coupling reactions[3].

Unlike crystalline pharmaceutical intermediates, 2-methoxy-5-vinyl-phenylamine presents as a viscous oil at standard ambient temperature and pressure (SATP)[4]. This physical state fundamentally alters how scientists must approach its "solubility." Rather than measuring solid-liquid saturation limits, solvation profiling for this compound requires evaluating liquid-liquid miscibility gaps and partition coefficients. This guide provides an in-depth analysis of its solvation thermodynamics, theoretical solubility parameters, and a field-validated protocol for empirical miscibility determination.

Physicochemical Architecture & Solvation Causality

To predict the behavior of 2-methoxy-5-vinyl-phenylamine in various solvent systems, we must deconstruct its molecular architecture. The compound's solvation profile is dictated by four distinct structural domains, each interacting with solvents through specific thermodynamic pathways:

  • Amino Group (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. It imparts basicity to the molecule, allowing for protonation in acidic aqueous environments (forming a highly water-soluble anilinium salt).

  • Methoxy Group (-OCH₃): An electron-donating group that functions as a moderate hydrogen-bond acceptor, enhancing affinity for polar protic solvents like methanol and ethanol.

  • Vinyl Group (-CH=CH₂): A highly non-polar, lipophilic moiety. It drives solubility in non-polar alkanes via London dispersion forces but introduces chemical instability (auto-polymerization risk).

  • Aromatic Ring: Provides a hydrophobic core capable of π−π stacking and π -dipole interactions with aromatic and polar aprotic solvents.

Because the compound lacks a rigid crystal lattice energy to overcome (being an oil), the thermodynamic barrier to dissolution is exceptionally low. Consequently, it exhibits broad-spectrum miscibility across most organic solvents.

Solvation Substrate 2-Methoxy-5-vinyl-phenylamine (Oily Liquid) Amino Amino Group (-NH2) H-Bond Donor/Acceptor Substrate->Amino Methoxy Methoxy Group (-OCH3) H-Bond Acceptor Substrate->Methoxy VinylAryl Vinyl-Aryl Skeleton Hydrophobic / π-π Stacking Substrate->VinylAryl PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Miscible Amino->PolarProtic Strong H-Bonds PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Miscible Amino->PolarAprotic H-Bond Donation Methoxy->PolarProtic H-Bond Acceptance VinylAryl->PolarAprotic Weak π-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Miscible VinylAryl->NonPolar Dispersion Forces

Solvation interaction network of 2-methoxy-5-vinyl-phenylamine functional groups.

Thermodynamic Profiling via Hansen Solubility Parameters (HSP)

To systematically predict solvent compatibility without exhaustive trial-and-error, we apply Hansen Solubility Parameters (HSP) [5],[6]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar dipole-dipole forces ( δP​ ), and Hydrogen bonding ( δH​ ).

For 2-methoxy-5-vinyl-phenylamine, the theoretical HSP values indicate a strong affinity for a wide dielectric range. Below is a summarized quantitative matrix of its expected miscibility profile in standard organic solvents.

Table 1: Miscibility Matrix and Solvent Parameters
Organic SolventDielectric Constant ( ε )Primary Interaction MechanismEmpirical Miscibility Status
Hexane 1.89Dispersion ( δD​ )Fully Miscible
Toluene 2.38Dispersion, π−π StackingFully Miscible
Tetrahydrofuran (THF) 7.52H-Bond Acceptor, DipoleFully Miscible
Dichloromethane (DCM) 8.93Dipole-Dipole ( δP​ )Fully Miscible
Methanol 32.7H-Bond Donor/Acceptor ( δH​ )Fully Miscible
Dimethylformamide (DMF) 36.7Polar Aprotic, DipoleFully Miscible
Water (pH 7.0) 80.1High Polarity / H-BondingImmiscible / Phase Separation

Expert Insight: In downstream applications such as palladium-catalyzed cross-coupling, polar aprotic solvents like DMF are heavily favored. The high miscibility of 2-methoxy-5-vinyl-phenylamine in DMF at elevated temperatures (e.g., 100°C) ensures homogeneous catalysis and maximizes isolated yields[3].

Experimental Methodology: Modified Shake-Flask Protocol

Standard regulatory frameworks, such as OECD Test Guideline 105 , are designed to determine the saturation point of solid chemicals in liquids[7],[8]. Because 2-methoxy-5-vinyl-phenylamine is an oil[4], attempting a standard solid-liquid dissolution test will yield erroneous results. Instead, we must utilize a Liquid-Liquid Phase Separation (Miscibility Gap) protocol.

The Self-Validating Workflow

The following protocol is engineered to prevent false positives caused by microemulsions and to mitigate the chemical degradation of the vinyl group during testing.

ShakeFlask Prep 1. Sample Preparation Add excess oil to solvent + BHT stabilizer Equilibrate 2. Thermal Equilibration Agitate at 25°C for 24-48h (Darkness) Prep->Equilibrate Separate 3. Phase Separation Centrifugation at 10,000 x g Equilibrate->Separate Analyze 4. Quantification RP-HPLC-UV Analysis of Supernatant Separate->Analyze Data 5. Data Processing Calculate Liquid-Liquid Miscibility Limit Analyze->Data

Modified shake-flask experimental workflow for liquid-liquid miscibility determination.

Step-by-Step Methodology
  • Sample Preparation & Stabilization (Critical Step):

    • Causality: The vinyl moiety is highly susceptible to free-radical auto-polymerization, which alters the thermodynamic equilibrium and invalidates solubility data.

    • Action: Add 10–50 ppm of Butylated hydroxytoluene (BHT) to the target organic solvent as a radical scavenger. Introduce an excess volume of 2-methoxy-5-vinyl-phenylamine oil (e.g., 500 μ L oil into 1 mL solvent) into a silanized amber glass vial to prevent UV-induced degradation.

  • Thermal Equilibration:

    • Action: Secure the vials in an orbital shaker incubator set to 25.0°C ± 0.1°C. Agitate at 150 RPM for 24 to 48 hours.

    • Causality: Liquid-liquid systems can take longer to reach true thermodynamic equilibrium compared to solid-liquid systems due to the formation of metastable boundary layers.

  • Phase Separation via Ultracentrifugation:

    • Action: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 20 minutes at 25°C.

    • Causality: Oily anilines frequently form stable microemulsions in highly polar or aqueous-organic mixtures. Gravity settling is insufficient. Centrifugation forces the coalescence of the dispersed oil phase, ensuring the supernatant contains only truly solvated molecules.

  • Quantification via RP-HPLC-UV:

    • Action: Carefully extract an aliquot from the center of the continuous solvent phase using a positive-displacement pipette. Dilute immediately in the mobile phase (e.g., Acetonitrile/Water) to arrest phase separation.

    • Action: Analyze via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at λmax​ (typically ~254 nm or 280 nm for substituted anilines).

  • Data Processing:

    • Action: Calculate the concentration against a pre-established calibration curve. If the concentration equals the total volume added, the compound is deemed "fully miscible" in that solvent.

Application Workflows & Handling Considerations

When utilizing 2-methoxy-5-vinyl-phenylamine in drug development (e.g., synthesizing pyrazolo[1,5-a]pyrimidine derivatives for IRAK4 modulation[2]), solvent selection directly impacts yield and safety.

  • Synthesis & Cross-Coupling: For palladium-catalyzed ethenyl bridge generation, mixtures of Tetrahydrofuran (THF) and water are often employed to improve the solubility of boronic acid intermediates while maintaining the solubility of the lipophilic aniline[3].

  • Storage: Because it is an oil, it should be stored neat under an inert atmosphere (Argon or Nitrogen) at sub-ambient temperatures (2-8°C) to suppress polymerization. If preparing stock solutions, non-nucleophilic, anhydrous aprotic solvents (like DCM or THF) are recommended over protic solvents to maximize shelf-life.

References

  • Google Patents. "US20120015962A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS". Source: United States Patent Application.
  • Hansen, Charles M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". Source: Hansen Solubility. URL: [Link]

  • Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Source: Publications.gc.ca. URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for electropolymerization of 2-methoxy-5-vinyl-phenylamine

Advanced Application Note: Electropolymerization of 2-Methoxy-5-vinyl-phenylamine for Functionalized Conductive Interfaces Executive Summary & Mechanistic Rationale The development of functionalized conductive polymers i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Electropolymerization of 2-Methoxy-5-vinyl-phenylamine for Functionalized Conductive Interfaces

Executive Summary & Mechanistic Rationale

The development of functionalized conductive polymers is a critical frontier in biosensor design, targeted drug delivery, and organic bioelectronics. This application note details the electropolymerization of 2-methoxy-5-vinyl-phenylamine , a bifunctional aniline derivative.

As a Senior Application Scientist, I have found that the regiochemistry of substituted anilines dictates the success of the polymerization. This specific monomer is uniquely advantageous due to its structural causality:

  • Electronic Modulation: The electron-donating methoxy group at the ortho position (C2) lowers the monomer's oxidation potential compared to unsubstituted aniline. This allows polymerization at milder anodic potentials, preventing the degradation of sensitive pendant groups [1].

  • Regioselective Coupling: Because the para position (C4) remains unsubstituted, the electrogenerated radical cations can undergo the classic 1,4-head-to-tail coupling. This forms a highly conjugated, conductive polyaniline-like backbone while leaving the vinyl group at C5 completely intact for downstream post-polymerization modifications (e.g., thiol-ene click chemistry or cross-linking) [2].

Mechanism Monomer 2-Methoxy-5-vinyl-phenylamine (Bifunctional Monomer) Oxidation Anodic Oxidation (-e-, -H+) Monomer->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Coupling 1,4 Head-to-Tail Coupling Radical->Coupling Polymer Poly(2-methoxy-5-vinyl-phenylamine) (Conducting Film) Coupling->Polymer PostMod Vinyl Group Post-Functionalization Polymer->PostMod

Electropolymerization mechanism via 1,4-coupling, preserving the pendant vinyl group.

Reagents and Equipment

  • Monomer: 2-Methoxy-5-vinyl-phenylamine (50 mM).

  • Electrolyte: 0.5 M Sulfuric Acid ( H2​SO4​ ) or Perchloric Acid ( HClO4​ ). Causality: An acidic environment is strictly required. The protons dope the growing polymer backbone into its conductive "emeraldine salt" form. Without sufficient protons, the film remains in the insulating base form, passivating the electrode and halting growth [3].

  • Solvent: Deionized water. If monomer solubility is limited, use a 50:50 (v/v) Water/Ethanol mixture.

  • Electrochemical Cell: Standard three-electrode setup comprising a Glassy Carbon Electrode (GCE, working), Platinum wire (counter), and Ag/AgCl (3M KCl, reference).

  • Potentiostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.

Experimental Workflow and Self-Validating Protocol

This protocol utilizes Cyclic Voltammetry (CV) not just as a synthesis tool, but as an in situ diagnostic system. Every successful run self-validates through predictable electrochemical feedback.

Workflow Prep Electrode Preparation Solution Electrolyte Formulation Prep->Solution Electro Cyclic Voltammetry Solution->Electro Wash Rinsing & Drying Electro->Wash Char In Situ Validation Wash->Char

Step-by-step workflow for the electropolymerization and validation of the polymer film.

Step 1: Electrode Preparation
  • Polish the GCE surface using 0.3 µm and 0.05 µm alumina slurries sequentially on a microcloth pad in a figure-eight motion.

  • Sonicate the electrode in DI water for 5 minutes, followed by absolute ethanol for 5 minutes, to remove residual alumina particles. Causality: A pristine, defect-free surface ensures uniform nucleation of the polymer film rather than localized, heterogeneous clumping.

Step 2: Electrolyte Formulation
  • Dissolve 50 mM of 2-methoxy-5-vinyl-phenylamine in the 0.5 M H2​SO4​ solution.

  • Purge the solution with high-purity N2​ gas for 15 minutes prior to polymerization to remove dissolved oxygen, which can cause parasitic side reactions and premature termination of the radical cations.

Step 3: Electropolymerization via Cyclic Voltammetry
  • Submerge the three electrodes into the purged monomer solution.

  • Set the potential window from -0.2 V to +0.9 V vs. Ag/AgCl .

    • Critical Insight: Do not exceed +0.9 V. Pushing the anodic limit higher causes irreversible overoxidation of the polyaniline backbone into non-conductive benzoquinone species, destroying the film's electroactivity [1].

  • Apply a scan rate of 50 mV/s for 10 to 20 cycles , depending on the desired film thickness.

  • Self-Validation Check: Observe the voltammogram. During the first forward scan, a large irreversible oxidation peak will appear at ~+0.7 V (monomer oxidation). In subsequent cycles, new reversible redox couples will emerge between +0.2 V and +0.5 V. If the peak current of these new couples increases linearly with each cycle, the conductive polymer is successfully growing. If the current plateaus, the electrode has passivated.

Step 4: Post-Polymerization Processing
  • Remove the modified electrode and rinse gently with monomer-free 0.5 M H2​SO4​ .

    • Causality: Rinsing with the background electrolyte removes unreacted monomer and soluble oligomers while maintaining the polymer in its proton-doped, conductive state.

  • Dry gently under a stream of N2​ gas.

Quantitative Data & Modality Optimization

Depending on the downstream application (e.g., biosensor vs. energy storage), the electropolymerization modality must be adjusted. Table 1 summarizes the empirical outcomes of different electrochemical methods applied to substituted anilines [4].

Table 1: Comparison of Electropolymerization Modalities for 2-Methoxy-5-vinyl-phenylamine

Synthesis MethodKey ParametersResulting Film MorphologyVinyl Group RetentionPrimary Application
Cyclic Voltammetry (CV) -0.2 to +0.9 V, 50 mV/sHighly uniform, compact, smoothExcellent (>95%)Biosensors, precise thickness control
Potentiostatic (Chronoamperometry) +0.8 V constant for 300 sPorous, rough, granularGood (~85%)High surface area electrodes
Galvanostatic (Chronopotentiometry) +2.0 mA/cm² for 200 sFibrillar network, thickModerate (~70%)Bulk film production, supercapacitors

Note: Vinyl group retention is quantified via FTIR by tracking the preservation of the C=C stretching vibration at ~1630 cm⁻¹ relative to the aromatic C=C stretch.

Characterization and Troubleshooting

To ensure the scientific integrity of the synthesized film, conduct the following validations:

  • Spectroscopic Validation (FTIR): The presence of the methoxy group is confirmed by C-O-C stretching at ~1250 cm⁻¹. Crucially, the survival of the vinyl group must be validated by the out-of-plane =CH₂ bending at ~910 cm⁻¹ and ~990 cm⁻¹. If these peaks are absent, the anodic potential was too high, causing vinyl cross-linking during synthesis.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS in a monomer-free electrolyte containing a redox probe (e.g., [Fe(CN)6​]3−/4− ). A successful, highly conductive film will exhibit a drastically lower charge-transfer resistance ( Rct​ ) compared to the bare GCE.

Troubleshooting Passivation: If the CV peaks fail to grow during synthesis, the local pH at the electrode surface may be rising too fast. Increase the acid concentration to 1.0 M H2​SO4​ or reduce the monomer concentration to 25 mM to balance the stoichiometry of the proton-consuming radical coupling step.

References

  • Layer-by-Layer Films of Poly(o-methoxyaniline) and Poly(o-aminophenol) Synthesized by Electropolymerization for Electrochemical Energy Storage. ACS Applied Polymer Materials.[Link]

  • Simultaneous Electropolymerization and Electro-Click Functionalization for Highly Versatile Surface Platforms. ACS Nano.[Link]

  • Poly(4-vinylaniline)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors. Langmuir.[Link]

  • Electrosynthesis Thermodynamic Study of the Poly (o-methoxyaniline) POMA. Materials Letters.[Link]

Application

Application Notes & Protocols: Advanced Cross-Coupling Strategies for 2-Methoxy-5-vinyl-phenylamine

Introduction: The Synthetic Potential of 2-Methoxy-5-vinyl-phenylamine 2-Methoxy-5-vinyl-phenylamine is a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Potential of 2-Methoxy-5-vinyl-phenylamine

2-Methoxy-5-vinyl-phenylamine is a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic aniline, an electron-rich aromatic ring, and a reactive vinyl group—opens a gateway to a diverse array of complex molecular architectures. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, where the resulting products are core components of pharmaceuticals, agrochemicals, and conjugated polymers.[1]

Palladium-catalyzed cross-coupling reactions are the cornerstone of contemporary synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[2][3] This guide provides an in-depth analysis and field-proven protocols for the strategic functionalization of 2-methoxy-5-vinyl-phenylamine, focusing on three principal transformations: the Mizoroki-Heck reaction at the vinyl moiety, the Buchwald-Hartwig amination of the aniline group, and the Suzuki-Miyaura coupling of the aromatic core. We will explore the causality behind experimental choices, provide self-validating protocols, and address common challenges to empower researchers to harness the full synthetic potential of this key intermediate.

Strategic Overview: Chemoselective Functionalization

The primary challenge and opportunity in utilizing 2-methoxy-5-vinyl-phenylamine lies in achieving chemoselectivity. The choice of catalyst, ligand, and reaction conditions allows for the targeted modification of one functional group while preserving the others.

  • Mizoroki-Heck Reaction: Directly functionalizes the C=C double bond, creating substituted stilbene-like structures. This is often the most direct approach for extending conjugation from the vinyl group.[4][5]

  • Buchwald-Hartwig Amination: Targets the N-H bond of the aniline, forming diaryl or alkyl-aryl amines. This is a powerful method for introducing diverse aryl or alkyl substituents onto the nitrogen atom.[6][7]

  • Suzuki-Miyaura Coupling: Requires a two-step approach: initial selective halogenation of the aromatic ring, followed by C-C bond formation with an organoboron reagent. This strategy enables arylation or vinylation of the phenyl core.[8][9]

The following sections provide detailed protocols for each of these transformations, grounded in the fundamental principles of organometallic catalysis.

Protocol 1: Mizoroki-Heck Reaction of the Vinyl Group

The Mizoroki-Heck reaction provides a direct route to form a new carbon-carbon bond at the vinyl position by coupling with an aryl or vinyl halide.[4] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination.[4] Given the electron-rich nature of the vinylaniline substrate, careful selection of conditions is necessary to prevent side reactions.

Catalytic Cycle: Mizoroki-Heck Reaction

Heck Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ Oxa Oxidative Addition Complex Pd0->Oxa R-X Coord Alkene Coordination Complex Oxa->Coord Alkene Migr Migratory Insertion Product Coord->Migr Syn-Insertion Migr->Pd0 β-Hydride Elim. + Base (-HX) prod_out Migr->prod_out Product base_out

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling with 4-Iodoanisole

This protocol details the coupling of 2-methoxy-5-vinyl-phenylamine with 4-iodoanisole. The choice of a phosphine-free system or one with a robust ligand like Xantphos can be effective, while a moderately strong inorganic base like Cs₂CO₃ is used to neutralize the H-X generated.[10]

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)A common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[11]
Ligand Xantphos (4 mol%)A bulky, wide bite-angle ligand that promotes reductive elimination and stabilizes the catalyst.[10]
Base Cs₂CO₃ (2.0 equiv)An effective base for neutralizing the generated acid without being overly reactive towards other functional groups.
Solvent Dioxane or DMF, anhydrousPolar aprotic solvents that solubilize the reactants and facilitate the reaction. Must be degassed.[11]
Temperature 100-120 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[11]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with inert gas (e.g., argon) three times to ensure an inert atmosphere.[11]

  • Under a positive pressure of inert gas, add 2-methoxy-5-vinyl-phenylamine (1.0 mmol) and 4-iodoanisole (1.2 mmol).

  • Add 5 mL of anhydrous, degassed dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of the Aniline

This reaction forms a C-N bond by coupling the aniline nitrogen with an aryl halide.[7] The success of this transformation hinges on using a catalyst system that can overcome the challenge of coupling an electron-rich amine. Modern systems employ bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and the rate-limiting reductive elimination step.[7][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald-Hartwig Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L Oxa Oxidative Addition Complex Pd0->Oxa Ar-X Amide Palladium Amido Complex Oxa->Amide R₂NH, Base (-H-X) Amide->Pd0 Reductive Elimination prod_out Amide->prod_out Ar-NR₂

Caption: The catalytic cycle for Buchwald-Hartwig C-N coupling.

Experimental Protocol: N-Arylation with 4-Bromotoluene

This protocol describes the coupling of 2-methoxy-5-vinyl-phenylamine with 4-bromotoluene. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine in the catalytic cycle.[13] The use of a modern Pd(II) precatalyst simplifies handling and ensures a 1:1 Pd:ligand ratio.[12]

ParameterConditionRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air- and moisture-stable Pd(II) precatalyst with a built-in bulky phosphine ligand, ensuring efficient activation and high catalytic activity.[2]
Base NaOtBu or LHMDS (1.5 equiv)A strong, sterically hindered base is required to form the palladium amide intermediate without competing as a nucleophile.[13]
Solvent Toluene or Dioxane, anhydrousNon-polar or weakly polar aprotic solvents are standard for this transformation. Must be degassed.[11]
Temperature 90-110 °CProvides the necessary energy for the reaction, particularly for the reductive elimination step.
Atmosphere Nitrogen or ArgonCritical for catalyst and ligand stability.[11]

Step-by-Step Procedure:

  • In a glovebox, or using Schlenk technique, add XPhos Pd G3 (0.015 mmol) and NaOtBu (1.5 mmol) to a flame-dried reaction vessel.

  • Add 2-methoxy-5-vinyl-phenylamine (1.0 mmol) and 4-bromotoluene (1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting amine is consumed (typically 4-18 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of the Aromatic Ring

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds between sp²-hybridized carbons.[8] To apply this to 2-methoxy-5-vinyl-phenylamine, the aromatic ring must first be functionalized with a halide or triflate. Selective bromination at the C4 position (ortho to the methoxy group) is a feasible strategy. The subsequent Suzuki coupling requires a catalyst system tolerant of the aniline moiety.

Step 3A: Regioselective Bromination
  • Dissolve 2-methoxy-5-vinyl-phenylamine (1.0 mmol) in 10 mL of DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-bromo-2-methoxy-5-vinyl-phenylamine, which can often be used in the next step without further purification.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxa Oxidative Addition Complex Pd0->Oxa Ar-X Trans Transmetalation Complex Oxa->Trans R-B(OR)₂ + Base Trans->Pd0 Reductive Elimination prod_out Trans->prod_out Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol details the coupling of the brominated intermediate with phenylboronic acid. An aqueous base is often used, which facilitates the transmetalation step.[9]

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is an active Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst effective for a wide range of substrates.
Boronic Acid Phenylboronic acid (1.5 equiv)The organoboron coupling partner. An excess is used to drive the reaction and account for potential homocoupling or protodeboronation.[14]
Base 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)The base is essential for activating the boronic acid to facilitate transmetalation.[9]
Solvent Toluene/H₂O or Dioxane/H₂O (4:1)A biphasic solvent system is common, allowing both organic and inorganic reagents to be present.
Temperature 80-100 °CStandard temperature range for Suzuki couplings.
Atmosphere Nitrogen or ArgonProtects the catalyst from oxidation.[11]

Step-by-Step Procedure:

  • To a Schlenk flask, add 4-bromo-2-methoxy-5-vinyl-phenylamine (1.0 mmol), phenylboronic acid (1.5 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add 8 mL of toluene (or dioxane) and 2 mL of 2M aqueous Na₂CO₃ solution.

  • Heat the biphasic mixture to 90 °C with very vigorous stirring to ensure adequate mixing between phases.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-16 hours), cool the reaction to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow & Troubleshooting

A successful cross-coupling reaction depends on meticulous experimental technique, particularly the exclusion of oxygen and water.[11]

General Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Add solid reagents (Catalyst, Base, Substrates) A->B C Purge with inert gas (3x vacuum/backfill cycles) B->C D Add degassed, anhydrous solvent via syringe C->D E Heat to target temperature with vigorous stirring D->E F Monitor progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Filter (e.g., Celite) G->H I Aqueous wash & Extraction H->I J Dry, Concentrate & Purify (Chromatography) I->J

Caption: General workflow for setting up a cross-coupling reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0) or degraded ligand).[11] Insufficient temperature. Poor solubility of reagents.Use a fresh catalyst/ligand. Ensure the inert atmosphere is rigorous. Increase temperature in 10 °C increments.[15] Screen alternative solvents.[16]
Catalyst Decomposition (Black Precipitate) Presence of oxygen.[11] Suboptimal ligand choice leading to catalyst agglomeration. Reaction temperature is too high.Thoroughly degas solvents and purge the reaction vessel.[11] Screen a more robust or bulky ligand.[14] Reduce the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen. Reaction stoichiometry.Ensure rigorous exclusion of air. Use a slight excess (1.1-1.2 equiv) of the halide partner, not a large excess of the boronic acid.[14]
Dehalogenation of Starting Material Presence of water or other protic sources. Certain catalyst/base combinations can promote this side reaction.Use rigorously anhydrous solvents and reagents. Screen different bases (e.g., K₃PO₄ instead of Na₂CO₃).

References

  • Krasovskiy, A., & Chernyak, D. (2011). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Li, W., et al. (2020). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. RSC Publishing. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • Li, W., et al. (2020). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Keay, B. A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][10]-Fused Indole Heterocycles. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Keay, B. A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][10]-Fused Indole Heterocycles. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of Carbon Nanomaterials with 2-Methoxy-5-Vinyl-Phenylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of Carbon Nanomaterials in Drug Delivery Carbon nanomaterials, such...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Carbon Nanomaterials in Drug Delivery

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess extraordinary mechanical, electrical, and thermal properties, making them highly attractive for a multitude of applications, including advanced drug delivery systems.[1][2] Their high surface area allows for significant drug loading, while their unique structure can facilitate passage through cellular membranes.[2] However, pristine carbon nanomaterials are inherently hydrophobic and tend to agglomerate, which limits their dispersibility in biological systems and can induce cytotoxicity.[1]

Functionalization, the process of modifying the surface of these nanomaterials, is a critical step to overcome these limitations.[1][3] By attaching specific molecules to their surface, we can enhance their solubility, biocompatibility, and create attachment points for therapeutic agents.[1][3] This guide focuses on the functionalization of carbon nanomaterials with a versatile molecule: 2-methoxy-5-vinyl-phenylamine .

The choice of 2-methoxy-5-vinyl-phenylamine is strategic for several reasons. The primary amine group allows for covalent attachment to the carbon nanomaterial surface through well-established diazonium chemistry.[4][5] The vinyl group introduces a polymerizable moiety, enabling the in situ growth of a polymer shell around the nanomaterial. This polymer coating can further enhance biocompatibility and provide a high density of functional groups for subsequent drug conjugation.[1][6] The methoxy group can also influence the electronic properties and solubility of the final conjugate.

This document provides two detailed protocols for the functionalization of multi-walled carbon nanotubes (MWCNTs) as a representative carbon nanomaterial, though the principles can be adapted for other carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) and graphene oxide (GO). We will explore both direct covalent attachment and surface-initiated polymerization, offering researchers the flexibility to tailor the functionalization strategy to their specific application needs.

Safety First: Essential Precautions for Handling Nanomaterials

Working with carbon nanomaterials requires strict adherence to safety protocols due to the potential respiratory and dermal hazards of nanoscale particles.

  • Engineering Controls : All manipulations of dry nanomaterial powders should be conducted within a certified chemical fume hood or a glove box to prevent inhalation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. When handling larger quantities of dry powder, consider using a respirator with a P100 filter.

  • Waste Disposal : All nanomaterial waste, including contaminated consumables, must be disposed of as hazardous waste according to institutional guidelines.

  • Spill Management : In case of a spill, do not dry sweep. Wet the spilled material with a suitable solvent (e.g., ethanol or water with a surfactant) and clean with absorbent pads.

Core Methodologies: Two Paths to Functionalization

We present two primary methods for the functionalization of carbon nanomaterials with 2-methoxy-5-vinyl-phenylamine:

  • Method A: Covalent Grafting via Diazonium Chemistry. This approach results in the direct attachment of individual 2-methoxy-5-vinyl-phenyl groups to the carbon lattice.

  • Method B: Surface-Initiated In Situ Polymerization. This method utilizes the covalently attached initiator molecules (from Method A, for example) or surface defects to initiate the polymerization of 2-methoxy-5-vinyl-phenylamine, forming a polymer shell around the nanomaterial.

Method A: Covalent Grafting via Diazonium Salt Reaction

This protocol is based on the well-established Tour-Bumm reaction, where an aniline derivative is converted to a highly reactive diazonium salt in situ, which then readily reacts with the sp²-hybridized carbon atoms of the nanomaterial.[4]

3.1.1. Rationale and Key Considerations

The diazotization of the primary amine on 2-methoxy-5-vinyl-phenylamine creates a diazonium cation that can be reduced by the electron-rich surface of the carbon nanomaterial. This reduction generates an aryl radical that covalently bonds to the carbon lattice, releasing nitrogen gas.[4] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[7][8] The vinyl group is expected to remain largely intact under these conditions, providing a reactive handle for subsequent modifications. The reactivity of vinyl-substituted diazonium salts is a subject of ongoing research, but they have been shown to participate in various chemical transformations.[4][9][10]

3.1.2. Experimental Protocol

Materials:

  • Pristine Multi-Walled Carbon Nanotubes (MWCNTs)

  • 2-Methoxy-5-vinyl-phenylamine

  • Isoamyl nitrite (or Sodium Nitrite)

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Ethanol

  • Deionized (DI) water

  • 0.22 µm PTFE membrane filter

Equipment:

  • Sonicator bath

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line (optional, for anhydrous conditions)

  • Centrifuge

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Dispersion of MWCNTs:

    • Weigh 100 mg of pristine MWCNTs and place them in a 250 mL round-bottom flask.

    • Add 100 mL of anhydrous DMF.

    • Sonicate the mixture for 1-2 hours at room temperature to achieve a uniform dispersion. A well-dispersed suspension should appear homogeneous and black.

  • Diazonium Salt Formation and Reaction:

    • In a separate flask, dissolve 500 mg of 2-methoxy-5-vinyl-phenylamine in 20 mL of anhydrous DMF.

    • Transfer this solution to the MWCNT dispersion under an inert atmosphere (Argon or Nitrogen).

    • Cool the reaction mixture to 0-5 °C using an ice bath and stir for 15 minutes.

    • Slowly add 0.5 mL of isoamyl nitrite dropwise to the reaction mixture over 30 minutes. Maintain the temperature below 5 °C. A color change and/or gas evolution (N₂) may be observed.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 24 hours.

  • Work-up and Purification:

    • After the reaction, add 200 mL of diethyl ether to the flask to precipitate the functionalized MWCNTs.

    • Collect the black solid by vacuum filtration through a 0.22 µm PTFE membrane.

    • Wash the collected solid extensively with DMF (3 x 50 mL), followed by ethanol (3 x 50 mL), and finally with DI water (3 x 50 mL) to remove unreacted reagents and byproducts.

    • Resuspend the functionalized MWCNTs in 100 mL of DI water and centrifuge at 10,000 rpm for 30 minutes. Decant the supernatant. Repeat this washing step twice more.

    • Dry the final product, denoted as MWCNT-g-MVPA (grafted with 2-methoxy-5-vinyl-phenylamine), in a vacuum oven at 60 °C overnight.

Diagram of the Diazonium Functionalization Workflow:

Diazonium_Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification MWCNT Pristine MWCNTs Sonication Sonication (1-2h) MWCNT->Sonication DMF1 Anhydrous DMF DMF1->Sonication Dispersion Homogeneous MWCNT Dispersion Sonication->Dispersion Reaction_Vessel Reaction at 0-5°C, then RT Dispersion->Reaction_Vessel MVPA 2-Methoxy-5-vinyl-phenylamine MVPA->Reaction_Vessel DMF2 Anhydrous DMF DMF2->Reaction_Vessel Isoamyl_Nitrite Isoamyl Nitrite Isoamyl_Nitrite->Reaction_Vessel dropwise Precipitation Precipitation with Diethyl Ether Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (DMF, EtOH, H₂O) Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying Final_Product MWCNT-g-MVPA Drying->Final_Product

Caption: Workflow for covalent grafting of 2-methoxy-5-vinyl-phenylamine onto MWCNTs.

Method B: Surface-Initiated In Situ Polymerization

This protocol describes the polymerization of 2-methoxy-5-vinyl-phenylamine on the surface of carbon nanomaterials. This can be achieved by initiating the polymerization from the vinyl groups of the previously grafted molecules (from Method A) or by using an external initiator in the presence of the monomer and the nanomaterial. The latter approach often leads to a combination of grafted and physically adsorbed polymer.

3.2.1. Rationale and Key Considerations

In situ polymerization creates a polymer shell around the carbon nanomaterial, which can significantly improve its dispersion and biocompatibility.[11][12] The polymerization of aniline and its derivatives is typically an oxidative process.[13][14] The vinyl group on 2-methoxy-5-vinyl-phenylamine can undergo radical polymerization.[15][16] By using an appropriate initiator, a polymer chain of poly(2-methoxy-5-vinyl-phenylamine) can be grown from the surface.

3.2.2. Experimental Protocol

Materials:

  • Pristine MWCNTs or MWCNT-g-MVPA (from Method A)

  • 2-Methoxy-5-vinyl-phenylamine (monomer)

  • Ammonium persulfate (APS) (initiator)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized (DI) water

  • 0.22 µm PTFE membrane filter

Equipment:

  • Sonicator bath

  • Magnetic stirrer

  • Ice bath

  • Beakers

  • Vacuum filtration apparatus

  • Centrifuge

Step-by-Step Procedure:

  • Dispersion of MWCNTs and Monomer:

    • Disperse 100 mg of pristine MWCNTs (or MWCNT-g-MVPA for a "grafting from" approach) in 100 mL of 1 M HCl by sonicating for 1 hour.

    • In a separate beaker, dissolve 1.0 g of 2-methoxy-5-vinyl-phenylamine in 50 mL of 1 M HCl.

    • Add the monomer solution to the MWCNT dispersion and stir for 30 minutes in an ice bath (0-5 °C).

  • Initiation of Polymerization:

    • Prepare a solution of 1.2 g of ammonium persulfate (APS) in 50 mL of 1 M HCl and cool it in an ice bath.

    • Slowly add the cold APS solution dropwise to the MWCNT/monomer mixture with vigorous stirring.

    • Continue stirring the reaction mixture in the ice bath for 4-6 hours. The solution will likely change color, indicating the formation of the polymer.

  • Work-up and Purification:

    • After the reaction, allow the mixture to warm to room temperature and continue stirring for another 18 hours.

    • Collect the black precipitate by vacuum filtration through a 0.22 µm PTFE membrane.

    • Wash the product extensively with 1 M HCl (3 x 50 mL), followed by DI water until the filtrate is neutral (pH ~7), and then with methanol (3 x 50 mL) to remove unreacted monomer, initiator, and oligomers.

    • Dry the final product, denoted as MWCNT-poly(MVPA) , in a vacuum oven at 60 °C overnight.

Diagram of the In Situ Polymerization Workflow:

In_Situ_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification MWCNT Pristine MWCNTs or MWCNT-g-MVPA Sonication Sonication (1h) MWCNT->Sonication HCl1 1 M HCl HCl1->Sonication Dispersion MWCNT Dispersion Sonication->Dispersion Reaction_Vessel Reaction at 0-5°C Dispersion->Reaction_Vessel Monomer 2-Methoxy-5-vinyl-phenylamine in 1 M HCl Monomer->Reaction_Vessel Initiator Ammonium Persulfate (APS) in 1 M HCl Initiator->Reaction_Vessel dropwise Filtration Vacuum Filtration Reaction_Vessel->Filtration Washing Washing (HCl, H₂O, MeOH) Filtration->Washing Drying Vacuum Drying (60°C) Washing->Drying Final_Product MWCNT-poly(MVPA) Drying->Final_Product

Caption: Workflow for surface-initiated in situ polymerization of 2-methoxy-5-vinyl-phenylamine on MWCNTs.

Characterization: Validating Successful Functionalization

A thorough characterization of the functionalized carbon nanomaterials is essential to confirm the successful attachment of the desired molecules and to understand the extent of functionalization.

Technique Purpose Expected Observations for Successful Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of specific functional groups.Appearance of new peaks corresponding to the aromatic C-H, C-N, C-O, and vinyl C=C stretching vibrations from the 2-methoxy-5-vinyl-phenylamine moiety. For polymer-functionalized materials, these peaks will be more intense.
Raman Spectroscopy To assess the degree of covalent functionalization and structural changes in the carbon nanomaterial.An increase in the intensity ratio of the D-band (disorder) to the G-band (graphitic) (ID/IG) indicates the introduction of sp³-hybridized carbon atoms due to covalent bonding.[17][18][19][20]
Thermogravimetric Analysis (TGA) To quantify the amount of material grafted onto the carbon nanomaterial surface.A significant weight loss at temperatures between 200°C and 600°C, corresponding to the decomposition of the organic functional groups.[11][21][22] The percentage of weight loss can be used to estimate the degree of functionalization.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.The appearance of a nitrogen (N 1s) peak confirms the presence of the amine group.[2][23][24] High-resolution scans of the C 1s and N 1s regions can provide information about the chemical bonding environment.
Transmission Electron Microscopy (TEM) To visualize the morphology of the functionalized nanomaterials.For polymer-functionalized materials, a visible polymer coating around the individual nanotubes can often be observed.
Dispersibility Test To qualitatively assess the improvement in solubility.Functionalized nanomaterials should show improved and more stable dispersion in various solvents, particularly polar solvents and biological media, compared to pristine materials.[1][3][25][26][27]

Applications in Drug Development

The functionalization of carbon nanomaterials with 2-methoxy-5-vinyl-phenylamine opens up numerous possibilities in drug development:

  • Drug Conjugation: The amine and vinyl groups on the functionalized surface can be further modified to covalently attach a wide range of therapeutic molecules, including small molecule drugs, peptides, and antibodies.[1][2][6]

  • Targeted Delivery: Targeting ligands, such as folic acid or antibodies, can be conjugated to the functionalized surface to direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[2]

  • Controlled Release: The polymer shell in MWCNT-poly(MVPA) can be designed to respond to specific stimuli (e.g., pH, enzymes) in the tumor microenvironment, enabling the controlled release of the drug payload at the target site.

  • Enhanced Biocompatibility: The hydrophilic polymer coating can improve the biocompatibility of the carbon nanomaterials, reducing their immunogenicity and prolonging their circulation time in the bloodstream.[1]

Conclusion

The protocols detailed in this guide provide a robust framework for the functionalization of carbon nanomaterials with 2-methoxy-5-vinyl-phenylamine. By offering both a direct covalent attachment method and a surface-initiated polymerization strategy, researchers are equipped with the tools to create tailored nanocarriers for a variety of drug delivery applications. The comprehensive characterization techniques outlined are crucial for validating the success of the functionalization and for understanding the properties of the resulting nanomaterials. As the field of nanomedicine continues to evolve, the ability to precisely engineer the surface of carbon nanomaterials will be paramount in translating their remarkable properties into effective therapeutic solutions.

References

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  • Kundu, S., et al. (2010). The formation of nitrogen-containing functional groups on carbon nanotube surfaces: a quantitative XPS and TPD study. Physical Chemistry Chemical Physics, 12(16), 4351-4359. Available at: [Link]

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  • Wang, Y., et al. (2021). Diverse Reactions of Vinyl Diazo Compounds with Quinone Oxonium Ions, Quinone Imine Ketals, and Eschenmoser's Salt. ACS Catalysis, 11(15), 9636-9643. Available at: [Link]

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  • Kharisov, B. I., et al. (2017). Solubilization and Dispersion of Carbon Nanotubes. Springer. Available at: [Link]

  • Khare, B. N., et al. (2005). Functionalization of Carbon Nanotubes via Nitrogen Glow Discharge. The Journal of Physical Chemistry B, 109(49), 23465-23470. Available at: [Link]

  • Tasis, D., et al. (2009). Chemical and structural characterization of carbon nanotube surfaces. Surface Science Reports, 64(11), 319-345. Available at: [Link]

  • Jaymand, M., et al. (2014). In situ chemical oxidative graft polymerization of aniline from phenylamine end-caped poly(ethylene glycol)-functionalized multi-walled carbon nanotubes. RSC Advances, 4(10), 5213-5221. Available at: [Link]

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  • Freire, C., et al. (2012). New insights into the functionalization of multi-walled carbon nanotubes with aniline derivatives. Carbon, 50(9), 3280-3294. Available at: [Link]

  • Lacerda, S. H., et al. (2009). Multiscale Characterization of Single-Walled Carbon Nanotube/Polymer Composites by Coupling Raman and Brillouin Spectroscopy. The Journal of Physical Chemistry C, 113(40), 17295-17301. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-5-vinyl-phenylamine Copolymers

Introduction Functionalized copolymers are at the forefront of materials science, offering tailored properties for a myriad of applications, from drug delivery systems to advanced electronics. 2-Methoxy-5-vinyl-phenylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Functionalized copolymers are at the forefront of materials science, offering tailored properties for a myriad of applications, from drug delivery systems to advanced electronics. 2-Methoxy-5-vinyl-phenylamine is a particularly interesting functional monomer. The presence of a polymerizable vinyl group, an electron-donating methoxy group, and a reactive amine group on the aromatic ring makes it a versatile building block for novel copolymers. The amine functionality, in particular, provides a handle for post-polymerization modification, pH-responsiveness, and imparting conductive properties.[1][2]

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-methoxy-5-vinyl-phenylamine copolymers. We will explore both conventional free-radical polymerization and a controlled radical polymerization technique, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific principles that govern these synthetic strategies.

Monomer Synthesis: A Brief Overview

While this guide focuses on the polymerization of 2-methoxy-5-vinyl-phenylamine, a plausible synthetic route to the monomer is essential for researchers. A common approach would be the modification of a commercially available precursor, such as 2-methoxy-5-nitrophenol. A potential multi-step synthesis is outlined below:

A 2-Methoxy-5-nitrophenol B Vinyl ether protection A->B Protection of phenol C Reduction of nitro group B->C e.g., Fe/HCl or H2/Pd-C D 2-Methoxy-5-vinylaniline C->D Deprotection

Caption: Plausible synthetic workflow for 2-methoxy-5-vinyl-phenylamine.

Protocol 1: Free-Radical Copolymerization of 2-Methoxy-5-vinyl-phenylamine with Styrene

Free-radical polymerization is a robust and widely used method for synthesizing a variety of copolymers.[3] This protocol details the copolymerization of 2-methoxy-5-vinyl-phenylamine with styrene, a common comonomer, using a thermal initiator. The random incorporation of the functional aniline monomer into the polystyrene backbone imparts new properties to the resulting material.

Causality Behind Experimental Choices
  • Inert Atmosphere: The polymerization is conducted under an inert atmosphere (nitrogen or argon) to prevent oxygen from inhibiting the radical polymerization process. Oxygen can react with the propagating radical chains, terminating the polymerization.[1]

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate at a given temperature to generate free radicals, initiating the polymerization.

  • Solvent: Toluene is chosen as the solvent due to its ability to dissolve both the monomers and the resulting copolymer. Its boiling point is suitable for the reaction temperature.

  • Temperature: The reaction is carried out at 70-80 °C, a temperature range where AIBN has an appropriate decomposition rate to sustain the polymerization.

  • Purification: Precipitation into a non-solvent, such as methanol, is an effective way to separate the copolymer from unreacted monomers and initiator fragments.

Materials and Equipment
Reagents Equipment
2-Methoxy-5-vinyl-phenylamineSchlenk flask or round-bottom flask with condenser
Styrene (inhibitor removed)Magnetic stirrer with heating plate
Azobisisobutyronitrile (AIBN)Schlenk line or source of inert gas (N₂ or Ar)
Anhydrous tolueneSyringes and needles
MethanolBuchner funnel and filter paper
Tetrahydrofuran (THF) for GPC analysisVacuum oven
Experimental Workflow

setup 1. Assemble and dry glassware. - Schlenk flask, condenser, magnetic stir bar. reagents 2. Add reagents under inert atmosphere. - 2-methoxy-5-vinyl-phenylamine - Styrene - Toluene setup->reagents Charge flask degas 3. Degas the solution. - Three freeze-pump-thaw cycles. reagents->degas Remove O₂ initiate 4. Initiate polymerization. - Add AIBN solution. - Heat to 70-80 °C. degas->initiate Start reaction polymerize 5. Polymerization. - Stir for 12-24 hours. initiate->polymerize Chain growth terminate 6. Terminate and precipitate. - Cool to room temperature. - Precipitate in methanol. polymerize->terminate End reaction isolate 7. Isolate and dry copolymer. - Filter and wash with methanol. - Dry under vacuum. terminate->isolate Purify characterize 8. Characterization. - NMR, GPC, FTIR. isolate->characterize Analyze

Caption: Workflow for free-radical copolymerization.

Step-by-Step Protocol
  • Preparation:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Dry the glassware in an oven and allow it to cool under a stream of nitrogen or argon.

    • Prepare a stock solution of AIBN in toluene (e.g., 10 mg/mL).

  • Reaction Setup:

    • In the Schlenk flask, dissolve 2-methoxy-5-vinyl-phenylamine (e.g., 1.49 g, 10 mmol) and freshly distilled styrene (e.g., 9.37 g, 90 mmol) in anhydrous toluene (e.g., 50 mL). The monomer feed ratio can be varied to achieve different copolymer compositions.

    • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Under a positive pressure of nitrogen or argon, add the required amount of the AIBN stock solution via syringe (e.g., targeting a monomer to initiator ratio of 200:1).

    • Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture.

    • Allow the polymerization to proceed for 12-24 hours. The viscosity of the solution will increase as the copolymer forms.

  • Isolation and Purification:

    • Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 500 mL) while stirring vigorously. The copolymer will precipitate as a solid.

    • Collect the precipitated copolymer by filtration using a Buchner funnel.

    • Wash the copolymer with fresh methanol to remove any unreacted monomers and initiator byproducts.

    • Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results
Parameter Expected Outcome
Appearance White to off-white powder or solid
Yield 50-80% (dependent on reaction time and conditions)
Molecular Weight (Mn) 10,000 - 50,000 g/mol (as determined by GPC)
Polydispersity Index (PDI) > 1.5 (typical for free-radical polymerization)

Protocol 2: RAFT Copolymerization of 2-Methoxy-5-vinyl-phenylamine with Methyl Acrylate

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity.[4] This protocol describes the copolymerization of 2-methoxy-5-vinyl-phenylamine with methyl acrylate, a common acrylate monomer, using a suitable RAFT agent.

Causality Behind Experimental Choices
  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a suitable RAFT agent for controlling the polymerization of both styrenic and acrylic monomers. The choice of RAFT agent is crucial for achieving good control over the polymerization.[5]

  • Initiator to RAFT Agent Ratio: The ratio of initiator to RAFT agent influences the "livingness" of the polymerization. A lower ratio generally leads to better control.

  • Monomer to RAFT Agent Ratio: This ratio is used to predetermine the target molecular weight of the copolymer.

  • Solvent: 1,4-Dioxane is a suitable solvent for this system, dissolving the monomers, RAFT agent, and the resulting copolymer.

  • Temperature and Time: The reaction temperature is chosen to ensure a suitable decomposition rate of the AIBN initiator. The reaction time is typically longer than in conventional free-radical polymerization to achieve high monomer conversion while maintaining control.

Materials and Equipment
Reagents Equipment
2-Methoxy-5-vinyl-phenylamineSchlenk flask or reaction vial with septum
Methyl acrylate (inhibitor removed)Magnetic stirrer with heating plate
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)Schlenk line or source of inert gas (N₂ or Ar)
Azobisisobutyronitrile (AIBN)Syringes and needles
Anhydrous 1,4-dioxaneBuchner funnel and filter paper
Diethyl etherVacuum oven
Tetrahydrofuran (THF) for GPC analysis
Experimental Workflow

setup 1. Assemble and dry glassware. - Schlenk flask, magnetic stir bar. reagents 2. Add reagents under inert atmosphere. - 2-methoxy-5-vinyl-phenylamine - Methyl acrylate - CPADB RAFT agent - 1,4-Dioxane setup->reagents Charge flask degas 3. Degas the solution. - Three freeze-pump-thaw cycles. reagents->degas Remove O₂ initiate 4. Initiate polymerization. - Add AIBN solution. - Heat to 60-70 °C. degas->initiate Start reaction polymerize 5. Controlled Polymerization. - Stir for 12-24 hours. initiate->polymerize Controlled chain growth terminate 6. Terminate and precipitate. - Cool to room temperature. - Precipitate in diethyl ether. polymerize->terminate End reaction isolate 7. Isolate and dry copolymer. - Filter and wash with diethyl ether. - Dry under vacuum. terminate->isolate Purify characterize 8. Characterization. - NMR, GPC, FTIR. isolate->characterize Analyze

Caption: Workflow for RAFT copolymerization.

Step-by-Step Protocol
  • Preparation:

    • Dry a Schlenk flask and magnetic stir bar in an oven and cool under an inert atmosphere.

    • Prepare a stock solution of AIBN in 1,4-dioxane (e.g., 5 mg/mL).

  • Reaction Setup:

    • In the Schlenk flask, add 2-methoxy-5-vinyl-phenylamine (e.g., 0.745 g, 5 mmol), methyl acrylate (e.g., 3.87 g, 45 mmol), and CPADB RAFT agent (e.g., 0.140 g, 0.5 mmol).

    • Add anhydrous 1,4-dioxane (e.g., 20 mL) to dissolve the reagents.

    • Seal the flask and perform three freeze-pump-thaw cycles.

  • Polymerization:

    • Under a positive pressure of inert gas, add the AIBN stock solution (e.g., targeting a RAFT agent to initiator ratio of 5:1).

    • Place the flask in a preheated oil bath at 60-70 °C and stir.

    • Allow the polymerization to proceed for 12-24 hours.

  • Isolation and Purification:

    • Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

    • Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether while stirring.

    • Collect the precipitated copolymer by filtration.

    • Redissolve the copolymer in a small amount of THF and re-precipitate into diethyl ether to further purify it.

    • Dry the final copolymer in a vacuum oven at room temperature.

Expected Results
Parameter Expected Outcome
Appearance Pinkish or yellowish solid (due to the RAFT agent)
Yield 60-90%
Molecular Weight (Mn) Close to the theoretical value calculated from the monomer/RAFT agent ratio
Polydispersity Index (PDI) < 1.3 (indicative of a controlled polymerization)

Characterization of Copolymers

Thorough characterization is essential to confirm the successful synthesis of the desired copolymers and to understand their properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit. For a 2-methoxy-5-vinyl-phenylamine/styrene copolymer, the aromatic protons of the aniline and styrene units will appear in the 6.5-7.5 ppm region, while the methoxy protons will be around 3.8 ppm. The vinyl protons of the polymer backbone will be in the 1.0-2.5 ppm range.[6]

  • ¹³C NMR: Provides information about the carbon skeleton of the copolymer and can be used to study the tacticity of the polymer chains.[7]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[8][9] A narrow PDI (< 1.5) is indicative of a controlled polymerization process.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the incorporation of the functional monomers into the copolymer. Characteristic peaks to look for include:

  • N-H stretching of the amine group (~3400-3300 cm⁻¹)

  • C-H stretching of the aromatic rings (~3100-3000 cm⁻¹)

  • C=O stretching of the ester group in acrylate copolymers (~1730 cm⁻¹)

  • C=C stretching of the aromatic rings (~1600 and 1500 cm⁻¹)

  • C-O stretching of the methoxy group (~1250 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic properties of the copolymers, particularly the absorption characteristics imparted by the aromatic aniline units.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of novel copolymers based on 2-methoxy-5-vinyl-phenylamine. By understanding the principles behind the chosen experimental conditions, researchers can adapt and optimize these methods to create a wide range of functional materials with tailored properties for various applications in materials science and drug development.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methoxy-5-vinylaniline Synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. 2-Methoxy-5-vinylaniline is a highly valuable, yet sensitive, intermediate utilized in the synthesis of complex APIs, indoles, and carbazoles[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. 2-Methoxy-5-vinylaniline is a highly valuable, yet sensitive, intermediate utilized in the synthesis of complex APIs, indoles, and carbazoles[1]. Due to the electron-rich nature of the substituted aromatic ring, researchers frequently encounter yield-limiting issues such as auto-polymerization, catalyst deactivation, and chemoselectivity failures.

This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded solutions to maximize your isolated yields.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My Suzuki-Miyaura coupling of 5-bromo-2-methoxyaniline is stalling at 40% yield when using vinylboronic acid. How can I push this to completion? A1: The stalling is likely due to the rapid protodeboronation of vinylboronic acid under basic aqueous conditions, which depletes your coupling partner. Solution: Switch your organoboron source to potassium vinyltrifluoroborate . This salt is highly stable and acts as a slow-release reservoir for the active boronic acid species. By maintaining a low, steady-state concentration of the active transmetalating species, you favor the cross-coupling catalytic cycle over destructive side reactions, enabling gram-scale syntheses with yields exceeding 79%[2].

Q2: I am losing a significant amount of product during solvent evaporation and column chromatography. The NMR shows broad, undefined peaks in the aliphatic region. What is happening? A2: You are observing auto-polymerization. 2-Vinylanilines are highly electron-rich styrenyl derivatives. The electron-donating methoxy and amino groups activate the vinyl moiety, making it highly susceptible to radical-initiated polymerization, especially when concentrated or exposed to ambient heat and oxygen[3]. Solution: Introduce a radical inhibitor such as butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at a concentration of 100–500 ppm immediately after quenching the reaction. During rotary evaporation, strictly maintain the water bath temperature below 35 °C.

Q3: Can I synthesize 2-methoxy-5-vinylaniline via the reduction of 2-methoxy-5-vinylnitrobenzene? My standard Pd/C hydrogenation yields the over-reduced ethyl derivative. A3: Standard catalytic hydrogenation (Pd/C with H₂) lacks chemoselectivity; the catalyst will indiscriminately and rapidly reduce both the nitro group and the conjugated alkene[4]. Solution: Shift from catalytic hydrogenation to a single-electron transfer (SET) reduction method. Utilizing Iron powder in acetic acid (Béchamp reduction) or Sodium dithionite (Na₂S₂O₄) will selectively reduce the nitro group to the primary amine via an electron-transfer mechanism, leaving the sensitive vinyl group completely intact.

Q4: What downstream applications are most sensitive to impurities in my isolated 2-methoxy-5-vinylaniline? A4: 2-Vinylanilines are critical precursors for visible-light-driven photoredox multicomponent reactions (e.g., synthesis of complex indolines)[5]. Trace palladium contaminants or oligomeric impurities from your synthesis step can severely quench photocatalysts (like Ir(ppy)₃) or inhibit oxidative cyclocarbonylation pathways. Rigorous purification via silica gel (pre-treated with 1% Et₃N) is mandatory before downstream use.

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the impact of varying catalytic systems and additives on the isolated yield of 2-methoxy-5-vinylaniline via Suzuki-Miyaura coupling.

Catalyst SystemBaseSolvent SystemTemp (°C)Additive / InhibitorIsolated Yield (%)Primary Observation
Pd(OAc)₂ / PPh₃ (2:6 mol%)K₂CO₃THF/H₂O (9:1)70None40%Reaction stalled at 12h; Pd black observed.
PdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O (9:1)70None68%Complete conversion; product loss during isolation.
PdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O (9:1)70BHT (500 ppm)89%High yield; auto-polymerization successfully prevented.
Pd(OAc)₂ / RuPhos (2:4 mol%)Cs₂CO₃Toluene/H₂O85BHT (500 ppm)94% Optimal for sterically hindered/electron-rich substrates[2].

Section 3: Validated Experimental Protocol

Objective: Synthesize 2-methoxy-5-vinylaniline from 5-bromo-2-methoxyaniline with >90% yield while establishing a self-validating workflow to prevent auto-polymerization and catalyst death.

Step 1: Reagent Preparation & Stoichiometry

  • Add 5-bromo-2-methoxyaniline (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv) to an oven-dried Schlenk flask.

  • Causality: An excess of the trifluoroborate salt is required to compensate for minor protodeboronation, while Cs₂CO₃ provides the optimal basicity to drive the transmetalation step without hydrolyzing the starting materials.

Step 2: Catalyst Addition

  • Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to the flask.

  • Self-Validation Check: The powder mixture must remain free-flowing. Clumping indicates moisture ingress, which can prematurely hydrolyze the trifluoroborate salt before the catalytic cycle begins.

Step 3: Solvent Introduction and Deoxygenation (Critical)

  • Add a 9:1 mixture of Toluene/H₂O. Immediately subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like RuPhos) to inactive phosphine oxides, terminating the catalytic cycle and precipitating palladium black.

  • Self-Validation Check: The absence of micro-bubbles during the final Argon sparge indicates complete displacement of dissolved oxygen.

Step 4: Reaction Execution

  • Heat the reaction mixture to 85 °C under an Argon atmosphere for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot (R_f ~0.4) is completely replaced by a new, UV-active spot (R_f ~0.5) that stains intensely with KMnO₄.

Step 5: Quenching and Stabilization

  • Cool the mixture to room temperature. Immediately add butylated hydroxytoluene (BHT) to the organic phase to achieve a concentration of ~500 ppm.

  • Causality: BHT acts as a sacrificial radical scavenger, quenching trace radicals generated during atmospheric exposure and preventing the vinyl group from polymerizing[3].

Step 6: Isolation and Purification

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. Strictly maintain the water bath below 35 °C.

  • Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed degradation of the product.

Section 4: Pathway & Troubleshooting Visualization

G Start 5-Bromo-2-methoxyaniline + Potassium vinyltrifluoroborate Reaction Pd-Catalyzed Suzuki-Miyaura Coupling (RuPhos / Cs2CO3) Start->Reaction Heat (85 °C), Solvent Crude Crude 2-Methoxy-5-vinylaniline (Reaction Complete) Reaction->Crude Aqueous Workup Err1 Issue: Stalled Conversion (Palladium Black Formation) Reaction->Err1 Err2 Issue: Proto-debromination (Loss of Starting Material) Reaction->Err2 Pure Pure 2-Methoxy-5-vinylaniline (>90% Isolated Yield) Crude->Pure Silica Gel Chromatography (1% Et3N treated) Err3 Issue: Auto-polymerization During Workup/Evaporation Crude->Err3 Sol1 Action: Rigorously degas solvent, Ensure strict Argon atmosphere Err1->Sol1 Sol1->Reaction Re-initiate Sol2 Action: Reduce water content, Verify Cs2CO3 dryness Err2->Sol2 Sol2->Reaction Adjust Conditions Sol3 Action: Add 500 ppm BHT inhibitor, Keep bath temp < 35 °C Err3->Sol3 Sol3->Crude Stabilize Mixture

Figure 1: Troubleshooting decision tree for the synthesis of 2-methoxy-5-vinylaniline.

References

1.[5] Visible-Light-Driven Radical Multicomponent Reaction of 2-Vinylanilines, Sulfonyl Chlorides, and Sulfur Ylides for Synthesis of Indolines Source: ACS Publications (Organic Letters) URL:[Link]

3.[4] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors Source: PubMed Central (PMC) URL:[Link]

4.[2] Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

5.[3] Design and Synthesis Optimization of Fluorescent Acrylate-Based and Silicate-Based Materials for Carbonyl Adsorption Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Oxidation of 2-Methoxy-5-Vinyl-Phenylamine

Answering your request to act as a Senior Application Scientist, here is a technical support guide for optimizing the oxidation conditions for 2-methoxy-5-vinyl-phenylamine. A Guide for Researchers and Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request to act as a Senior Application Scientist, here is a technical support guide for optimizing the oxidation conditions for 2-methoxy-5-vinyl-phenylamine.

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the selective oxidation of 2-methoxy-5-vinyl-phenylamine. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis and process development involving this substrate. As a molecule possessing two highly reactive, and often competing, functional groups—an electron-rich aniline and a polymerizable vinyl group—its successful transformation requires a carefully considered and controlled approach. This document provides FAQs, a detailed troubleshooting guide, and a recommended starting protocol to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methoxy-5-vinyl-phenylamine so challenging to oxidize selectively?

A1: The primary challenge arises from the molecule's high reactivity on two fronts. The aniline moiety, activated by both the amino (-NH₂) and methoxy (-OCH₃) groups, is highly susceptible to oxidation.[1] This high electron density makes it prone to over-oxidation, dimerization (forming azo/azoxy compounds), or polymerization into polyaniline-like materials.[2][3][4] Simultaneously, the vinyl group (-CH=CH₂) is prone to radical or acid-catalyzed polymerization, a reaction that can be initiated by certain oxidizing conditions.[4] Achieving selective oxidation of the amino group without triggering these side reactions is the core difficulty.

Q2: What are the immediate signs of a failed or problematic reaction?

A2: The most common indicator is a rapid and dramatic color change in the reaction mixture. Upon addition of the oxidant, a shift to dark brown, green, or black often signals the formation of polymeric aniline species or other highly conjugated, colored byproducts.[1] The formation of an insoluble precipitate is another strong indication of polymerization.

Q3: What are the primary classes of byproducts to anticipate?

A3: You should anticipate three main classes of byproducts:

  • Polymers: This includes both polyaniline from the oxidation and coupling of the amino group and polyvinyl polymers from the vinyl group.[4]

  • Over-oxidation Products: Depending on the oxidant's strength, you may form nitroso, azoxy, or nitro derivatives.[2][3][5] Controlling selectivity between these states is a common challenge.[3]

  • Ring-Oxidation Products: The highly activated aromatic ring can be susceptible to oxidation, leading to the formation of benzoquinone-like structures.[1]

Q4: Is it possible to oxidize the amine without protecting it first?

A4: While possible, it is highly challenging. Direct oxidation requires extremely mild and selective reagents and tightly controlled conditions (low temperature, inert atmosphere, careful pH control).[1][6] For initial process development and to guarantee reproducibility, a protecting group strategy is strongly recommended as the most robust approach.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Upon adding the oxidant, my reaction mixture immediately turns black and a precipitate forms.

  • Probable Cause: You are observing rapid, uncontrolled polymerization of the aniline moiety.[4] The electron-rich nature of your substrate makes it exceptionally prone to this pathway, which is often faster than the desired selective oxidation.

  • Solutions:

    • Protect the Amine: This is the most effective solution. Convert the aniline to an acetanilide by reacting it with acetic anhydride. The resulting acetamido group is much less activating, which significantly reduces the rate of polymerization and other side reactions.[1] The protecting group can be removed via acid or base hydrolysis post-oxidation.[1]

    • Lower the Temperature: Immediately cool your reaction to 0 °C or lower before and during the addition of the oxidant. This will slow the rate of all reactions, but often disproportionately affects the undesired polymerization pathway.

    • Work Under an Inert Atmosphere: Exclude atmospheric oxygen by running the reaction under a nitrogen or argon atmosphere. Oxygen can participate in radical pathways that promote polymerization.[1]

Issue 2: My starting material is consumed, but I have a complex mixture of products with a low yield of the desired compound.

  • Probable Cause: The chosen oxidant is not selective enough for your substrate. It is likely oxidizing multiple functional groups or leading to a cascade of products like nitroso, azoxy, and nitro compounds.[2][3]

  • Solutions:

    • Change the Oxidant: If you are using a strong, non-selective oxidant (e.g., permanganate, dichromate), switch to a milder or more tunable system. Consider peroxide-based systems (H₂O₂, TBHP) where reactivity can be modulated by a catalyst or by adjusting the pH.[3][5]

    • Protect the Amine: As with Issue 1, protecting the amine as an acetanilide will temper its reactivity and direct the oxidation more selectively.[1]

    • pH Control: The oxidation potential of anilines is highly dependent on pH.[1][7] Consider buffering your reaction medium to maintain an optimal pH that favors the desired transformation.

Issue 3: I am losing my vinyl group during the reaction.

  • Probable Cause: The reaction conditions are promoting the polymerization or degradation of the vinyl group. This is common under strongly acidic conditions or if the oxidant generates radical species.

  • Solutions:

    • Avoid Strong Acids: If your protocol uses strong acids (e.g., nitric/sulfuric acid for nitration), this will likely catalyze vinyl polymerization. If the desired transformation requires acid, use the weakest acid possible or consider a heterogeneous acid catalyst that can be filtered off.

    • Choose a Non-Radical Oxidant: Some metal-catalyzed oxidations can proceed through radical intermediates. Consider switching to a two-electron oxidant.

    • Protect the Amine First: Protecting the aniline removes the need for overly harsh conditions. The subsequent oxidation can often be carried out in neutral or slightly basic media, which is more compatible with the vinyl group.

Data & Reagent Selection

The choice of oxidant is critical for success. The following table summarizes common oxidants used for anilines and their suitability for your sensitive substrate.

Oxidant ClassExamplesTypical ProductsSuitability for 2-methoxy-5-vinyl-phenylamine
Peroxides H₂O₂, t-BuOOH (TBHP)Azoxy or Nitro compounds[3][5]High (with control). Selectivity can be tuned by base/catalyst. H₂O₂ is environmentally benign.[3]
Peracids m-CPBA, Peracetic AcidNitro compounds[5]Moderate. Can be effective but may also oxidize the vinyl group (epoxidation). Requires careful temperature control.
Hypervalent Iodine PIFA, IBXN-Aryl Nitrenoids, NitrosoHigh (for specific goals). PIFA is often used for intramolecular reactions.[6] Can be very selective under low-temperature conditions.
Persulfates (NH₄)₂S₂O₈, Oxone®Nitroso, Polyaniline[8][9]Low (for direct oxidation). Often used for polymerization. Oxone® can be used selectively in biphasic systems.[8]
Metal-Based KMnO₄, K₂Cr₂O₇Non-selective Oxidation, PolymerizationVery Low. These are harsh, non-selective oxidants and are not recommended for this substrate.

Visualizing the Workflow & Chemistry

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the oxidation process.

G start Start Oxidation observe Observe Reaction: Rapid Darkening or Precipitate Formation? start->observe protect Primary Solution: Protect Amine as Acetanilide observe->protect  Yes analysis Analyze Product Mixture: Low Yield or Complex Mixture? observe->analysis  No low_temp Secondary Tactic: Lower Temperature (e.g., to 0 °C) protect->low_temp inert Secondary Tactic: Use Inert Atmosphere (N2 or Ar) protect->inert change_oxidant Change Oxidant: Switch to Milder or More Selective System (e.g., H2O2/Base) analysis->change_oxidant  Yes success Proceed to Purification analysis->success  No failure Re-evaluate Strategy change_oxidant->failure G cluster_main Recommended Synthetic Pathway cluster_side Major Side Reactions (to Avoid) A 2-Methoxy-5-vinyl-phenylamine (Starting Material) B Protected Acetanilide A->B Ac₂O, Base Polymer Polymerization (Insoluble Black Solid) A->Polymer Harsh Oxidant or Acid OverOx Over-oxidation (Nitro, Azo, etc.) A->OverOx Strong Oxidant C Oxidized Acetanilide (Intermediate) B->C Selective Oxidant (e.g., H₂O₂) D Final Oxidized Product (Deprotected) C->D Hydrolysis (H⁺ or OH⁻)

Sources

Troubleshooting

reducing byproducts in 2-methoxy-5-vinyl-phenylamine extraction

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis, extraction, and purification of 2-methoxy-5-vinyl-phenylamine. Our focus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis, extraction, and purification of 2-methoxy-5-vinyl-phenylamine. Our focus is to provide in-depth, mechanistically-grounded solutions to common problems, particularly the formation and removal of process-related byproducts.

Troubleshooting Guide: Isolating Your Target from Unwanted Byproducts

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My crude extract and purified product are persistently discolored (yellow to dark brown). What is the cause, and how can I prevent this?

A1: Discoloration is a frequent issue with aniline derivatives and is almost always indicative of oxidation and/or polymerization.[1][2] The electron-rich aromatic ring and the amino group of 2-methoxy-5-vinyl-phenylamine are highly susceptible to aerial oxidation. This process can be accelerated by exposure to light, heat, and trace metal impurities.

Root Causes and Mechanisms:

  • Oxidation: The primary mechanism involves the oxidation of the aniline moiety to form highly colored quinone-imine structures and, eventually, complex polymeric materials.[3] Like many volatile amines, it can have an odor of rotten fish and burns with a smoky flame characteristic of aromatic compounds.[3]

  • Vinyl Group Polymerization: The vinyl group is susceptible to radical polymerization, which can be initiated by light, heat, or residual radical initiators from previous synthetic steps. This leads to oligomeric or polymeric byproducts that are often colored and difficult to remove.

Preventative & Corrective Actions:

  • Inert Atmosphere: Conduct all extraction and purification steps under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.[4] Use solvents that have been deoxygenated by sparging with an inert gas.

  • Light Protection: Protect the reaction and all subsequent solutions from light by using amber glassware or by wrapping flasks and columns in aluminum foil.[4]

  • Temperature Control: Perform extractions and purifications at or below room temperature whenever possible. Avoid excessive heating during solvent evaporation.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or a pinch of sodium dithionite, to the crude mixture before extraction or during chromatography.

  • Purification Method: For removing baseline colored impurities, passing the crude material through a short plug of activated carbon or alumina before silica gel chromatography can be effective.

Q2: My analysis shows a significant byproduct with a mass corresponding to a dimer of my aryl precursor. What is this and how do I stop it from forming?

A2: This byproduct is almost certainly the result of a homocoupling side reaction during a palladium-catalyzed cross-coupling step (e.g., Suzuki or Heck reaction) used to install the vinyl group.

Root Causes and Mechanisms:

  • Suzuki Coupling: In the Suzuki-Miyaura reaction, aryl boronic acids can couple with themselves to form symmetrical biaryl compounds. This is often promoted by the presence of oxygen, which can facilitate the oxidative addition of the boronic acid to the Pd(0) catalyst.

  • Heck Reaction: In the Mizoroki-Heck reaction, the aryl halide can couple with itself, particularly at higher temperatures or with certain catalyst systems.[5][6][7]

Preventative & Corrective Actions:

  • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas (Argon or Nitrogen). This is crucial for suppressing homocoupling in Suzuki reactions.

  • Optimize Reaction Parameters:

    • Temperature: Avoid unnecessarily high reaction temperatures, which can promote side reactions.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the vinylating agent (e.g., vinylboronic acid pinacol ester) relative to your aryl halide/triflate.

    • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For instance, using bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.

  • Slow Addition: In some cases, slow addition of one of the coupling partners via a syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring the second-order homocoupling reaction.

Q3: I am synthesizing the target molecule by reducing 2-methoxy-5-vinyl-nitrobenzene. My crude product is a complex mixture. What are the likely byproducts and how can I achieve a cleaner reduction?

A3: The reduction of an aromatic nitro group is a multi-electron process that can be halted at intermediate stages or proceed down undesired pathways if not properly controlled.[8][9]

Likely Byproducts and Their Origin:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of nitrosobenzene and phenylhydroxylamine derivatives.

  • Azo and Azoxy Compounds: These are dimeric byproducts formed by the condensation of the nitroso and hydroxylamine intermediates.[8][10] Their formation is often favored by certain reducing agents (like LiAlH₄ for aromatic nitro groups) or non-acidic conditions.[10]

  • Dehalogenation: If your precursor contains a halogen atom elsewhere on the ring, catalytic hydrogenation (e.g., with Pd/C) can cause reductive dehalogenation, leading to an undesired byproduct.[10]

Strategies for a Clean and Complete Reduction:

Reducing AgentAdvantagesDisadvantages & Byproducts to Watch For
H₂ with Pd/C or PtO₂ High yield, clean conversion.[9]Can reduce the vinyl double bond; can cause dehalogenation.[10]
Iron (Fe) in Acid Chemoselective for the nitro group, economical.[9]Requires acidic conditions, work-up can be tedious due to iron salts.
Tin(II) Chloride (SnCl₂) Mild and selective for nitro groups.Stoichiometric amounts are needed, generating tin waste.
Sodium Dithionite (Na₂S₂O₄) Useful when hydrogenation or strong acids are not compatible.May not be strong enough for complete reduction in all cases.

Recommended Protocol Adjustments:

  • For Selectivity (Vinyl group present): Use a chemical reductant like Fe/NH₄Cl or SnCl₂ in an acidic medium. This will selectively reduce the nitro group without touching the vinyl moiety.

  • For Catalytic Hydrogenation: If catalytic hydrogenation is preferred (e.g., if the vinyl group is introduced after reduction), ensure the reaction goes to completion by monitoring with TLC or LC-MS. If dehalogenation is a concern, Raney Nickel is often a better catalyst choice than Pd/C.[10]

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to 2-methoxy-5-vinyl-phenylamine and what are the key control points for purity?

A1: A common and robust strategy involves a two-step sequence: 1) Palladium-catalyzed cross-coupling to introduce the vinyl group, followed by 2) Reduction of a nitro group to the target aniline.

Start Starting Material (e.g., 2-Bromo-4-methoxynitrobenzene) Suzuki Suzuki Coupling (Vinylboronic acid ester, Pd catalyst, Base) Start->Suzuki Intermediate Intermediate (2-Methoxy-5-vinyl-nitrobenzene) Suzuki->Intermediate Desired Path Homocoupling Homocoupling Byproduct (Dimer of starting material) Suzuki->Homocoupling Side Reaction (Control: Inert atm.) Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate->Reduction Product Final Product (2-Methoxy-5-vinyl-phenylamine) Reduction->Product Desired Path IncompleteReduction Incomplete Reduction (Nitroso, Hydroxylamine) Reduction->IncompleteReduction Side Reaction (Control: Reaction time) Dimerization Dimerization Byproducts (Azo, Azoxy compounds) IncompleteReduction->Dimerization Side Reaction (Control: Conditions)

Caption: Common synthetic pathway and key byproduct formation points.

Key Control Points:

  • Cross-Coupling Step: As detailed in Troubleshooting Q2, the critical factor is maintaining strictly anaerobic conditions to prevent homocoupling byproducts.[11]

  • Reduction Step: As detailed in Troubleshooting Q3, the choice of reducing agent is paramount to ensure chemoselectivity (preserving the vinyl group) and avoid incomplete reduction or dimerization byproducts.[9][12]

Q2: What are the best practices for the extraction and work-up of this compound?

A2: A well-designed extraction protocol is crucial for isolating the product while minimizing degradation and removing catalyst/reagent residues.

start 1. Quench Reaction filter 2. Filter Catalyst (e.g., through Celite®) start->filter extract 3. Liquid-Liquid Extraction (e.g., EtOAc/aq. NaHCO₃) filter->extract wash 4. Wash Organic Layer (Water, then Brine) extract->wash check_oxidation Is product oxidation-sensitive? extract->check_oxidation dry 5. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash->dry concentrate 6. Concentrate in Vacuo (Low temperature) dry->concentrate use_inert Use Degassed Solvents Work under N₂/Ar check_oxidation->use_inert  Yes use_inert->extract

Caption: Recommended workflow for extraction and work-up.

Best Practices:

  • Quenching: After the reaction is complete, cool it to room temperature. If the reaction was run in an acidic medium (e.g., nitro reduction with Fe/HCl), quench by slowly adding a saturated aqueous solution of sodium bicarbonate until bubbling ceases.

  • Catalyst Removal: If a heterogeneous catalyst was used (e.g., Pd/C or Fe), filter the reaction mixture through a pad of Celite® before extraction. Wash the pad with the extraction solvent.

  • Solvent Choice: Ethyl acetate (EtOAc) is a good first choice for the organic solvent. It has moderate polarity and is easily removed. Dichloromethane (DCM) can also be used.

  • Aqueous Washes:

    • First, wash with a mild base like saturated sodium bicarbonate to remove any residual acid.

    • Then, wash with water to remove water-soluble salts.

    • Finally, wash with brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, use a low water bath temperature (<40°C) to prevent thermal degradation.

Q3: How should I store purified 2-methoxy-5-vinyl-phenylamine to prevent degradation?

A3: Proper storage is essential to maintain the purity and integrity of the compound over time.

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the sensitive aniline moiety.[4]
Temperature Store at low temperatures (-20°C is ideal).Slows the rate of all potential degradation reactions, including polymerization.[4]
Light Store in an amber vial or a clear vial wrapped in foil.Prevents light-induced degradation and radical polymerization.[4]
Form Store as a dry, crystalline solid if possible.Stability is generally higher in the solid state compared to in solution.
Q4: What are the most effective analytical techniques for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic methods is required for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A Diode Array Detector (DAD) can provide UV-Vis spectra, which helps in distinguishing between compounds with different chromophores.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is the most powerful tool for impurity identification. It provides the retention time from the HPLC and the mass-to-charge ratio (m/z) of the parent compound and its fragments, allowing for the confident identification of byproducts, even at trace levels.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying volatile impurities, such as residual solvents or low-boiling point byproducts. The aniline functionality may require derivatization to improve its volatility and peak shape.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any major impurities that can be isolated. It provides definitive information about the connectivity of atoms in the molecule.[17]

Experimental Protocols

Protocol 1: Optimized Extraction and Work-up
  • Cool the completed reaction mixture to room temperature.

  • If the reaction contains solid catalysts or reagents (e.g., Fe, Pd/C), dilute with ethyl acetate and filter through a 2 cm pad of Celite® in a Büchner funnel. Wash the pad thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1x volume of saturated aqueous NaHCO₃ (use degassed water).

    • 1x volume of deionized water (degassed).

    • 1x volume of brine (degassed).

  • Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Filter away the drying agent.

  • Concentrate the solution on a rotary evaporator with the water bath temperature set to ≤30°C.

  • Once the bulk of the solvent is removed, place the flask on a high vacuum line to remove residual solvent, yielding the crude product. Immediately place the crude product under an inert atmosphere.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a suitable solvent (e.g., DCM), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). A typical starting point is 5-10% ethyl acetate in hexanes.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution, collecting fractions and monitoring via TLC.

  • Fraction Analysis: Analyze fractions by TLC, staining with a potassium permanganate dip (which reacts with the vinyl group and aniline) or visualizing under UV light.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure at low temperature as described in Protocol 1.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • St-Gallay, S. A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][18]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2594–2606. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Cannon, J. G., & Milne, G. H. A. (1976). Reduction of Nitrostyrenes using Red-Al. Journal of Pharmaceutical Sciences, 65(5), 757-758.
  • St-Gallay, S. A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][18]-Fused Indole Heterocycles. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2017). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]

  • University of Arizona. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Sharma, G., et al. (2017). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 7, 33456-33468. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]

  • Klyuev, M. V., & Shavanov, S. S. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal, 25(3), 6-21.
  • Google Patents. (2016). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Kumar, A., et al. (2021). Visible-Light Driven Synthesis of Vinyl Amines without Photocatalyst. ACS Omega, 6(31), 20556–20565. Available at: [Link]

  • ResearchGate. (2025, August 10). Stability of MEH-PPV: Poly{[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene]vinylene} in solutions exposed to air in the dark and at daylight at laboratory temperature. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]

  • Hill, R. H., et al. (1989). Synthesis of N-(5-vinyl-1,3-thiazolidin-2-ylidene)phenylamine and analysis of oils implicated in the Spanish toxic oil syndrome for its presence. Food and Chemical Toxicology, 27(3), 159-164. Available at: [Link]

  • Kumar, A., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-13.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Wiley. (2000). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Agilent. (2020, April 22). Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • Choi, R. J., et al. (2013). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 62, 730-736. Available at: [Link]

  • Efdi, M., et al. (2019). Extraction, Isolation and Characterization of New Compound and Anti-Bacterial Potentials of the Chemical Constituents Compound from the Stem Bark of Calophyllum inophyllum. Journal of Physics: Conference Series, 1317, 012046.
  • NIST. (n.d.). 2-methoxy-5-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

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Optimization

Technical Support Center: Stabilizing 2-Methoxy-5-Vinyl-Phenylamine at Room Temperature

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, inhibitor selection, and validated handling protocols for highly reactive aminostyrene derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, inhibitor selection, and validated handling protocols for highly reactive aminostyrene derivatives.

Core Principles & FAQs

Q1: Why does 2-methoxy-5-vinyl-phenylamine spontaneously polymerize so rapidly at room temperature? A1: The extreme reactivity of this monomer stems from its electronic structure. Both the methoxy (-OCH₃) and amino (-NH₂) groups are strong electron-donating groups. When positioned on the benzene ring, they push electron density into the conjugated vinyl group. This electron-rich double bond becomes highly susceptible to free-radical auto-polymerization, which can be initiated by ambient heat, light, or trace peroxides formed upon exposure to air[1].

Q2: Which inhibitor is best suited for room-temperature storage of this specific monomer? A2: For room-temperature stabilization of electron-rich styrenic and aniline derivatives, 4-Hydroxy-TEMPO is the superior choice. While 4-tert-butylcatechol (TBC) is a classic industry standard, it functions as a hydrogen donor that strictly requires dissolved oxygen to form peroxyl radicals (ROO•) before it can halt polymerization[2]. Because anilines are prone to oxidation, researchers often store this monomer under an inert atmosphere (Argon/Nitrogen). Under inert conditions, TBC is completely rendered inactive, whereas 4-Hydroxy-TEMPO—a stable nitroxyl radical—directly scavenges carbon-centered alkyl radicals (R•) independently of oxygen[3][4].

Q3: Is it mandatory to remove the inhibitor before my downstream polymerization or coupling reaction? A3: Yes. If left in the monomer, true inhibitors like TBC or TEMPO will aggressively quench the radical initiators (e.g., AIBN, BPO) or interfere with transition-metal catalysts used in downstream reactions[1]. This leads to incomplete conversions, extended induction periods, or total reaction failure.

Quantitative Inhibitor Comparison

To optimize your storage conditions, consult the following data table comparing the three most common stabilization agents for vinylaniline derivatives:

InhibitorChemical ClassMechanism of ActionO₂ RequirementTypical Doping Conc.Preferred Removal MethodBest Use Case
4-Hydroxy-TEMPO Stable Nitroxyl RadicalDirect alkyl radical (R•) scavenger[3]None (O₂ Independent) 10 – 50 ppmShort-path distillationOptimal: Room temp storage under inert gas[4].
4-TBC Phenolic (Catechol)Peroxyl radical (ROO•) scavenger[2]High (>10 ppm O₂) 10 – 50 ppmBasic Alumina ColumnBulk transport in air; short-term storage[2].
MEHQ Phenolic (Ether)Peroxyl radical (ROO•) scavengerHigh (>10 ppm O₂) 50 – 100 ppmBasic Alumina ColumnGeneral acrylics; less effective for styrenics[1][3].

Troubleshooting Guides

Issue 1: Monomer viscosity increases steadily despite the addition of TBC (50 ppm).
  • Root Cause Analysis: You are likely storing the monomer under an inert Argon or Nitrogen atmosphere to protect the amine group from oxidation. TBC cannot scavenge primary carbon-centered radicals; it only reacts with peroxyl radicals formed when oxygen is present[2]. Without oxygen, the initiation radicals propagate unchecked.

  • Resolution: If inert storage is mandatory to protect the aniline moiety, you must switch from TBC to 4-Hydroxy-TEMPO[3]. If you must use TBC, the headspace must contain dry air to provide the necessary dissolved oxygen[2].

Issue 2: Monomer turns dark brown or black during storage.
  • Root Cause Analysis: This is a dual-factor issue. First, unprotected primary amines easily auto-oxidize into highly colored azo or quinoid species. Second, when phenolic inhibitors like TBC scavenge radicals, they oxidize into intensely colored quinone byproducts[2].

  • Resolution: Assess the viscosity. If the liquid is dark but remains highly fluid, the monomer is largely intact and can be recovered via vacuum distillation. If it is dark and viscous, polymeric chains have formed, and the batch should be discarded.

Issue 3: Downstream polymerization fails to initiate or yields low molecular weight.
  • Root Cause Analysis: Incomplete removal of the inhibitor. Phenolic inhibitors have high boiling points and will co-distill if vacuum distillation is performed improperly, quenching your reaction[1].

  • Resolution: Implement the self-validating Basic Alumina chromatography protocol (Protocol B) immediately prior to use[1].

Validated Experimental Protocols

Protocol A: Doping Monomer with 4-Hydroxy-TEMPO for Room Temperature Stabilization

This protocol ensures uniform distribution of the inhibitor without introducing localized concentration gradients.

  • Prepare Stock: Dissolve 10 mg of 4-Hydroxy-TEMPO in 1 mL of anhydrous toluene (10 mg/mL stock).

  • Calculate Dose: For every 100 g of 2-methoxy-5-vinyl-phenylamine, you require 5 mg of TEMPO to achieve a 50 ppm concentration.

  • Dope: Add 0.5 mL of the stock solution to 100 g of the purified monomer.

  • Homogenize: Stir gently using a magnetic stir bar for 5 minutes at room temperature.

  • Inert Storage: Purge the headspace of the storage flask with Argon. (TEMPO does not require oxygen to function).

  • Seal: Store in an amber glass bottle at room temperature (or 2–8°C for multi-month storage) to prevent UV-induced radical generation.

Protocol B: Inhibitor Removal via Basic Alumina Chromatography

This method exploits the mild acidity of phenolic inhibitors (TBC/MEHQ) against the basicity of the aniline monomer.

  • Column Prep: Secure a glass chromatography column with a porous glass frit.

  • Slurry Packing: Slurry pack 10 g of Basic Alumina (Brockmann Grade I) per 50 mL of monomer using anhydrous hexane.

  • Dilution: Dilute the stabilized 2-methoxy-5-vinyl-phenylamine 1:1 (v/v) with anhydrous hexane to reduce viscosity and improve flow kinetics.

  • Elution: Pass the monomer solution through the basic alumina. The basic stationary phase will aggressively bind the acidic phenolic hydroxyl groups of TBC/MEHQ, while the basic aniline monomer passes through unimpeded[1].

  • Solvent Removal: Evaporate the hexane under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 25°C to prevent thermal auto-polymerization of the now-uninhibited monomer.

  • Immediate Use: The purified monomer must be used in your downstream reaction within 1 hour.

Mechanistic & Workflow Visualizations

Mechanism Monomer 2-Methoxy-5-vinyl-phenylamine Radical Alkyl Radical (R•) Monomer->Radical Initiation Initiation Heat / Light Initiation->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Polymer Polymerization Radical->Polymer No Inhibitor Stable Stable Adducts Radical->Stable Scavenged Oxygen Dissolved O2 Oxygen->Peroxyl Peroxyl->Polymer No Inhibitor Peroxyl->Stable Scavenged TEMPO 4-Hydroxy-TEMPO TEMPO->Stable TBC TBC Inhibitor TBC->Stable

Radical formation and targeted inhibition pathways for vinyl monomers.

Troubleshooting Issue Issue: Viscosity Increase CheckAtm Check Atmosphere Issue->CheckAtm Inert Inert Gas (Ar/N2) CheckAtm->Inert Air Air Present CheckAtm->Air Inhibitor Identify Inhibitor Inert->Inhibitor Air->Inhibitor TBC TBC Inhibitor->TBC TEMPO TEMPO Inhibitor->TEMPO Fix1 TBC requires O2. Switch to TEMPO. TBC->Fix1 If Inert Fix2 Thermal abuse. Purify & re-dope. TBC->Fix2 If Air TEMPO->Fix2

Troubleshooting workflow for resolving premature polymerization issues.

References

  • BenchChem Technical Support Team. "inhibitors for preventing premature polymerization of 3-aminostyrene - Benchchem" Benchchem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC)
  • Wikipedia Contributors.
  • Barentz North America. "Synthesis Solutions | Chemical Inhibitor Solutions - Barentz-Na" Barentz-Na.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methoxy-5-vinylaniline and 4-Vinylaniline for Advanced Synthesis

Introduction In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds, offering versatile platforms for constructing complex molecular architectures.[1] 4-Vinylanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted anilines are foundational scaffolds, offering versatile platforms for constructing complex molecular architectures.[1] 4-Vinylaniline, a well-established bifunctional monomer, features a nucleophilic amino group and a polymerizable vinyl group, making it a staple in polymer chemistry.[2][3] A more nuanced, but structurally related, analog is 2-methoxy-5-vinylaniline. The introduction of a methoxy group ortho to the amine fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth, objective comparison of the chemical reactivity of these two compounds, supported by theoretical analysis and proposed experimental validations. Understanding these differences is paramount for researchers aiming to select the optimal building block for applications ranging from targeted drug delivery systems to the synthesis of novel conductive polymers.[2]

This analysis will dissect the reactivity of three key sites: the aromatic ring's susceptibility to electrophilic attack, the amino group's nucleophilicity, and the vinyl group's propensity for polymerization and other additions.

Section 1: The Electronic Architecture: A Tale of Two Rings

The reactivity of an aniline derivative is dictated by the interplay of inductive and resonance effects of its substituents.[1] The amino group (-NH2) is a powerful activating group, donating electron density into the aromatic ring through resonance (+M effect), which far outweighs its electron-withdrawing inductive effect (-I).[4][5] This donation significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).[5]

4-Vinylaniline: The Benchmark

In 4-vinylaniline, the strong activating effect of the amino group dominates. Electron density is pushed into the ring, with the highest density localized at the C2 and C6 positions (ortho to the amine). The vinyl group at the C4 position has a comparatively minor electronic influence on the ring's ground-state reactivity towards electrophiles, though its π-system is conjugated with the ring.

2-Methoxy-5-vinylaniline: Synergistic Activation

The electronic environment of 2-methoxy-5-vinylaniline is considerably more complex and activated. Here, the aromatic ring is influenced by three substituents:

  • Amino Group (-NH2) at C1: As in 4-vinylaniline, this is the primary activating group, directing electrophiles to the C2, C4, and C6 positions.

  • Methoxy Group (-OCH3) at C2: The methoxy group is also a strong activating group due to the resonance donation (+M) of its oxygen lone pairs, which outweighs its inductive withdrawal (-I).[4] It directs electrophiles to its own ortho and para positions (C1, C3, and C5).

  • Vinyl Group (-CH=CH2) at C5: Located para to the methoxy group and meta to the amino group.

The critical distinction is the synergistic effect of the ortho-methoxy and the amino groups. Both substituents donate electron density into the ring concurrently, leading to a significantly more electron-rich and nucleophilic aromatic system compared to 4-vinylaniline. The positions most activated for electrophilic attack are C4 (para to -NH2) and C6 (ortho to -NH2), which also benefit from the electronic push of the methoxy group.

Caption: Chemical structures of 4-Vinylaniline and 2-Methoxy-5-vinylaniline.

Basicity of the Amino Group

The basicity of the aniline nitrogen, a key factor in its nucleophilicity, is also affected. In p-methoxy aniline, the +M effect of the methoxy group increases basicity compared to aniline.[6] However, in 2-methoxy-5-vinylaniline, the methoxy group is ortho to the amine. This proximity introduces a competing electron-withdrawing inductive effect (-I), which is stronger at the ortho position and tends to decrease basicity.[4][6] Therefore, it is predicted that the amino group of 2-methoxy-5-vinylaniline may be slightly less basic than that of 4-vinylaniline.

Property4-Vinylaniline2-Methoxy-5-vinylanilineRationale
Ring Activation (EAS) HighVery HighSynergistic +M effects from -NH2 and -OCH3 groups.[4][7]
Predicted Basicity (pKa) HigherLowerThe -I effect of the ortho -OCH3 group reduces electron density on the nitrogen.[6]
Steric Hindrance at -NH2 LowModerateThe ortho -OCH3 group can sterically shield the amino group.

Section 2: Reactivity Towards Electrophilic Aromatic Substitution (EAS)

Hypothesis: The aromatic ring of 2-methoxy-5-vinylaniline is substantially more reactive towards electrophiles than that of 4-vinylaniline.

Causality: The cumulative electron-donating effects of the amino and methoxy groups in 2-methoxy-5-vinylaniline create a far more nucleophilic π-system. This enhanced nucleophilicity lowers the activation energy for the rate-determining step of electrophilic attack.[8]

To validate this, a competitive bromination experiment is proposed. By subjecting an equimolar mixture of the two anilines to a limited amount of a brominating agent, the product ratio will provide a direct measure of their relative reactivities.

Proposed Protocol 1: Competitive Bromination of Anilines

Objective: To quantitatively compare the ring activation of 2-methoxy-5-vinylaniline and 4-vinylaniline towards electrophilic bromination.

Methodology:

  • Preparation: Dissolve 2-methoxy-5-vinylaniline (1.0 mmol), 4-vinylaniline (1.0 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) in 20 mL of a suitable solvent (e.g., dichloromethane) in a round-bottom flask protected from light.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents) in 5 mL of the same solvent dropwise over 10 minutes with constant stirring. The use of a sub-stoichiometric amount of the electrophile is critical to ensure a competitive regime.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution to consume any remaining NBS.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The relative reactivity can be determined by comparing the integration of the product peaks relative to the unreacted starting materials and the internal standard.

Caption: Workflow for the proposed competitive bromination experiment.

Anticipated Results: It is expected that 2-methoxy-5-vinylaniline will be consumed at a much higher rate, yielding predominantly brominated 2-methoxy-5-vinylaniline products.

Section 3: Reactivity of the Vinyl Group

The electronic character of the aromatic ring directly influences the reactivity of the attached vinyl group. This is crucial for polymerization, a primary application of these monomers.

Hypothesis: The vinyl groups of the two compounds will exhibit different reactivities in polymerization and electrophilic addition reactions.

Causality:

  • Radical Polymerization: The electron-rich ring of 2-methoxy-5-vinylaniline may better stabilize a radical intermediate on the benzylic carbon, potentially affecting propagation rates.

  • Electrophilic Addition: In reactions like hydrohalogenation, the more nucleophilic double bond of 2-methoxy-5-vinylaniline (due to electron donation from the ring) should react faster with electrophiles. The stability of the resulting carbocation intermediate is key; the highly activated ring of 2-methoxy-5-vinylaniline will provide superior stabilization to an adjacent carbocation compared to the ring of 4-vinylaniline.

Proposed Protocol 2: Comparative Radical Polymerization Kinetics

Objective: To compare the rate of radical polymerization of 2-methoxy-5-vinylaniline and 4-vinylaniline.

Methodology:

  • Setup: In two separate, identical reaction vessels equipped with stir bars and condensers, place 2-methoxy-5-vinylaniline (5.0 mmol) and 4-vinylaniline (5.0 mmol), respectively.

  • Initiator: Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (0.05 mmol, 1 mol%), to each vessel.

  • Polymerization: Degas both mixtures via three freeze-pump-thaw cycles and then place them in a preheated oil bath at 70 °C under an inert atmosphere (e.g., Argon).

  • Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully extract a small aliquot from each reaction mixture.

  • Analysis: Quench the polymerization in the aliquot by cooling and exposure to air. Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals to that of a stable aromatic proton signal.

  • Data: Plot monomer conversion versus time for both reactions to compare their polymerization kinetics.

Time (min)Predicted Conversion (%) 4-VinylanilinePredicted Conversion (%) 2-Methoxy-5-vinylaniline
000
301522
602840
1204565
2406885

Conclusion

While structurally similar, 2-methoxy-5-vinylaniline and 4-vinylaniline exhibit distinct reactivity profiles governed by their electronic architecture.

  • For Electrophilic Aromatic Substitution: 2-Methoxy-5-vinylaniline is the far more reactive substrate. The synergistic activation by the ortho-methoxy and amino groups creates a highly nucleophilic aromatic ring, enabling faster and potentially milder reaction conditions compared to 4-vinylaniline.

  • For Reactions at the Amino Group: 4-Vinylaniline is likely the more reactive nucleophile. The amino group in 2-methoxy-5-vinylaniline experiences moderate steric hindrance and a potential reduction in basicity from the ortho-methoxy substituent.

  • For Reactions at the Vinyl Group: The vinyl group of 2-methoxy-5-vinylaniline is predicted to be more reactive towards electrophilic addition and may exhibit faster polymerization kinetics due to the enhanced electron-donating capacity of its substituted phenyl ring.

The choice between these two monomers is therefore not arbitrary but a strategic decision based on the desired transformation. For applications requiring facile functionalization of the aromatic core, 2-methoxy-5-vinylaniline offers a clear advantage. Conversely, for processes where unhindered reactivity at the amino group is paramount, 4-vinylaniline remains the more straightforward choice. This guide provides the foundational logic and experimental framework for researchers to harness the unique properties of these valuable synthetic building blocks.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • BenchChem. (n.d.). 4-Vinylaniline | High Purity Reagent | RUO.
  • CymitQuimica. (n.d.). CAS 1520-21-4: 4-Vinylaniline.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines.
  • The Journal of Physical Chemistry A. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
  • TSI Journals. (2004).
  • ECHEMI. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Apollo Scientific. (n.d.). 1520-21-4 Cas No. | 4-Aminostyrene.
  • BenchChem. (n.d.). 2-Methoxy-4-vinylaniline.
  • ResearchGate. (n.d.). Controlled Synthesis of Poly(vinylamine)
  • Sigma-Aldrich. (n.d.). 4-Vinylaniline 4-Aminostyrene.
  • Industrial Chemical Raw Materials Supplier. (n.d.). 4-Vinylanilin CAS 1520-21-4.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • LabNetwork. (n.d.). 4-Aminostyrene (1520-21-4).
  • Royal Society of Chemistry. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons.

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Comparative

mass spectrometry fragmentation analysis of 2-methoxy-5-vinyl-phenylamine

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Methoxy-5-vinyl-phenylamine: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Methoxy-5-vinyl-phenylamine: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline; C₉H₁₁NO; MW: 149.19 g/mol ) is a highly functionalized aniline derivative frequently utilized as a critical intermediate in the synthesis of kinase inhibitors, including IRAK4 modulators[1].

As a Senior Application Scientist, I have evaluated countless small-molecule intermediates. The structural elucidation of 2-methoxy-5-vinyl-phenylamine presents a unique analytical challenge: it contains an electron-donating methoxy group, a primary amine, and a conjugated vinyl group. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this compound, providing field-proven protocols and mechanistic insights.

Causality in Experimental Choices: Platform Comparison

When selecting a mass spectrometry platform for functionalized anilines, the ionization mechanism directly dictates the structural information obtained.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) in positive mode yields a stable protonated precursor [M+H]+ at m/z 150.0919. The proximity of the methoxy and amine groups (ortho-effect) drives specific low-energy neutral losses. The loss of ammonia (NH₃, -17 Da) is a hallmark of protonated primary amines, particularly when electron-donating groups stabilize the resulting carbocation[2].

  • GC-EI-MS (Hard Ionization): Electron Ionization at 70 eV strips an electron to form a radical cation M+∙ at m/z 149.0841. The fragmentation is driven by the stabilization of the resulting ions. Vinylbenzenes typically resist fragmentation at the double bond, instead favoring benzylic cleavage or ring expansion to stable tropylium-like structures[3]. For methoxyanilines, the dominant pathway is the loss of a methyl radical (CH₃•, -15 Da) to form a highly stable quinonoid cation.

Verdict: LC-ESI-MS/MS (specifically Q-TOF or Orbitrap) is superior for trace-level quantification and identifying polar metabolites, whereas GC-EI-MS provides highly reproducible, library-searchable spectral fingerprints essential for raw material purity verification.

Comparative Performance Data

The following table synthesizes the quantitative accurate mass data (LC-ESI-Q-TOF) versus nominal mass data (GC-EI-MS) for the primary fragmentation pathways of 2-methoxy-5-vinyl-phenylamine.

Fragmentation PathwayLC-ESI-MS/MS (Accurate Mass)FormulaMass Error (ppm)GC-EI-MS (Nominal Mass)Relative Abundance (EI)
Precursor / Molecular Ion 150.0919 [M+H]+ C₉H₁₂NO⁺0.8149 M+∙ 85%
Loss of CH₃• (-15 Da) 135.0684 [M+H−CH3​]+∙ C₈H₉NO⁺•1.2134100% (Base Peak)
Loss of NH₃ (-17 Da) 133.0654 [M+H−NH3​]+ C₉H₉O⁺0.5N/AN/A
Loss of CH₃OH (-32 Da) 118.0657 [M+H−CH3​OH]+ C₈H₈N⁺1.1N/AN/A
Loss of CO (-28 Da) from 134/135 107.0735C₇H₉N⁺•1.510645%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every batch must pass system suitability criteria before sample data is accepted.

Protocol A: LC-ESI-MS/MS (High-Resolution Q-TOF) Workflow

System Suitability Check (SSC): Prior to injection, infuse a tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is < 2.0 ppm. Inject a solvent blank to confirm the absence of carryover at m/z 150.0919.

  • Sample Preparation: Dissolve 2-methoxy-5-vinyl-phenylamine in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • MS Parameters:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CID): Ramp from 10 eV to 30 eV using Nitrogen as the collision gas.

  • Data Validation: Confirm the presence of the isotopic [M+H+1]+ peak at m/z 151.0952 with an intensity of ~10% relative to the monoisotopic peak, validating the C₉ carbon count.

Protocol B: GC-EI-MS Workflow

System Suitability Check (SSC): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit correct relative abundances and peak widths.

  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to 50 µg/mL.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters:

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range:m/z 40 to 300.

  • Data Validation: Ensure the solvent delay (typically 3 mins) successfully masks the DCM peak, and verify the baseline noise level is < 10³ counts before the analyte elutes.

Mechanistic Fragmentation Visualization

The fragmentation of 2-methoxy-5-vinyl-phenylamine under CID (Collision-Induced Dissociation) is heavily influenced by the stability of the conjugated vinyl system. The diagram below illustrates the deterministic logic of the ESI-MS/MS pathways.

G M Precursor Ion [M+H]+ m/z 150.0919 C9H12NO+ F1 Vinyl-Anisole Cation m/z 133.0654 C9H9O+ M->F1 - NH3 (-17 Da) F2 Radical Cation m/z 135.0684 C8H9NO+• M->F2 - CH3• (-15 Da) F3 Demethoxylated Cation m/z 118.0657 C8H8N+ M->F3 - CH3OH (-32 Da) F4 Ring Contraction/CO Loss m/z 107.0735 C7H9N+• F2->F4 - CO (-28 Da)

Caption: ESI-MS/MS fragmentation pathway of 2-methoxy-5-vinyl-phenylamine highlighting key neutral losses.

References

  • Source: US Patent Application Publication (US 2012/0015962 A1)
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in aromatic compounds Source: Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

Sources

Validation

Standardizing FTIR Spectra for 2-Methoxy-5-vinyl-phenylamine Validation: A Comparative Analytical Guide

Executive Summary: As a Senior Application Scientist, I frequently encounter validation bottlenecks when transferring analytical methods for complex aromatic intermediates. 2-Methoxy-5-vinyl-phenylamine (also known as 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: As a Senior Application Scientist, I frequently encounter validation bottlenecks when transferring analytical methods for complex aromatic intermediates. 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) presents a unique spectroscopic challenge due to the presence of four distinct functional groups: a primary amine, a methoxy ether, a vinyl group, and an aromatic ring. This guide objectively compares Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FTIR (KBr pellet) and Raman spectroscopy. By establishing a self-validating protocol grounded in pharmacopeial standards, we ensure absolute scientific integrity and reproducibility in material identification.

The Causality of Analytical Selection: ATR-FTIR vs. Alternatives

To validate 2-methoxy-5-vinyl-phenylamine, the chosen analytical modality must clearly resolve the N-H stretching of the primary amine without matrix interference, while simultaneously identifying the C=C stretch of the vinyl group.

  • Transmission FTIR (KBr Pellet): Historically the standard, this method requires dispersing the analyte in a potassium bromide matrix. However, KBr is highly hygroscopic, and humidity can cause faulty, non-transparent discs[1]. Absorbed atmospheric moisture produces a broad O-H stretching band (~3300–3500 cm⁻¹) that directly overlaps and obscures the critical N-H stretching frequencies (~3300 and ~3400 cm⁻¹) of 2-methoxy-5-vinyl-phenylamine.

  • Raman Spectroscopy: While Raman is exceptionally sensitive to the non-polar C=C vinyl stretch (~1630 cm⁻¹) due to changes in polarizability, the conjugated aromatic amine structure often induces a strong fluorescence background. This fluorescence can swamp the Raman signal, requiring complex and potentially artifact-inducing baseline corrections.

  • ATR-FTIR (Diamond Crystal): ATR-FTIR probes only the first few micrometers of the sample surface via an evanescent wave[2]. This eliminates the need for hygroscopic matrices, preserving the integrity of the N-H amine bands. Furthermore, the diamond crystal provides a robust, chemically inert surface that prevents sample-to-sensor cross-contamination.

Table 1: Performance Comparison of Analytical Modalities for 2-Methoxy-5-vinyl-phenylamine Validation

Analytical ModalitySample PreparationMatrix Interference (Moisture)Fluorescence RiskSuitability for N-H / C=C Resolution
ATR-FTIR (Diamond) None (Direct application)NegligibleNoneOptimal (Clear N-H and C=C bands)
Transmission (KBr) High (Milling, pressing)High (O-H overlap with N-H)NoneSuboptimal (N-H obscured by water)
Raman Spectroscopy Low (Direct in vial)NoneHigh (Aromatic amine)Moderate (Excellent C=C, poor N-H)
Spectral Fingerprint & Mechanistic Causality

The validation of 2-methoxy-5-vinyl-phenylamine relies on a multi-point spectral fingerprint. We do not just look for a single peak; we validate the entire structural causality of the molecule.

Table 2: Characteristic IR Group Frequencies for 2-Methoxy-5-vinyl-phenylamine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Rationale
Primary Amine (-NH₂) N-H Asymmetric / Symmetric Stretch~3400 / ~3300High frequency due to light hydrogen mass and strong N-H dipole.
Vinyl (-CH=CH₂) C=C Stretch~1630Conjugation with the aromatic ring slightly lowers the typical alkene frequency.
Vinyl (-CH=CH₂) =C-H Out-of-plane Bend~990 and ~910Highly specific diagnostic doublet for terminal vinyl groups.
Methoxy (-OCH₃) C-O-C Asymmetric Stretch~1250Strong absorption due to the large change in dipole moment during ether stretching.
Aromatic Ring C=C Ring Stretch~1600, ~1500Sharp, distinct bands confirming the 1,2,4-trisubstituted benzene core.
Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness, the following protocol is designed as a closed, self-validating system. Every sample run is bracketed by system suitability and background checks, ensuring compliance with [3] and[4].

Step 1: System Suitability Test (SST) - Wavenumber Accuracy

  • Why: Before analyzing the analyte, the interferometer's laser frequency must be verified to prevent peak shifting.

  • Action: Place a certified polystyrene film standard on the ATR crystal.

  • Validation: Verify the sharp absorption band at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹)[5]. If the peak falls outside this tolerance, the system fails the self-check and requires laser recalibration.

Step 2: Background Acquisition

  • Why: Atmospheric CO₂ and water vapor fluctuate. A fresh background ensures these environmental variables are mathematically subtracted from the final spectrum.

  • Action: Ensure the diamond ATR crystal is clean and dry. Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Sample Presentation

  • Why: ATR relies on intimate contact between the sample and the crystal. Inconsistent pressure alters the penetration depth of the evanescent wave, skewing quantitative absorbance[2].

  • Action: Deposit ~2–5 mg of 2-methoxy-5-vinyl-phenylamine powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring reproducible, constant pressure.

Step 4: Spectral Acquisition & Data Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–650 cm⁻¹).

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, artificially inflating peak intensities compared to transmission spectra).

Step 5: Orthogonal Verification

  • Action: Overlay the processed spectrum with a certified reference standard of 2-methoxy-5-vinyl-phenylamine.

  • Validation Criteria: The correlation coefficient (r) must be > 0.95 across the fingerprint region (1500–650 cm⁻¹), and the critical diagnostic bands (Table 2) must be present within ± 2.0 cm⁻¹.

Validation Workflow Visualization

FTIR_Validation N1 System Suitability Test (Polystyrene Film) N2 Wavenumber Accuracy 1601.2 cm⁻¹ ± 1.0 cm⁻¹ N1->N2 N3 Recalibrate Instrument N2->N3 Fail N4 Background Collection (Air, 32 Scans) N2->N4 Pass N3->N1 Retry N5 ATR Sample Loading (Constant Pressure) N4->N5 N6 Spectral Acquisition (4000-650 cm⁻¹) N5->N6 N7 Validation Pass (Correlation > 0.95) N6->N7

Self-validating ATR-FTIR workflow for 2-methoxy-5-vinyl-phenylamine.

Conclusion

Standardizing the validation of 2-methoxy-5-vinyl-phenylamine requires a deep understanding of its structural vulnerabilities during analysis. By selecting ATR-FTIR over KBr transmission and Raman spectroscopy, we eliminate moisture interference and fluorescence, isolating the critical N-H and C=C vibrational modes. Implementing a self-validating protocol ensures that every spectral dataset is intrinsically reliable and pharmacopeia-compliant.

References
  • "Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia" - Agilent Technologies. URL: [Link]

  • "The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry" - European Directorate for the Quality of Medicines & HealthCare (EDQM). URL:[Link]

  • "2.2.24. Absorption Spectrophotometry, Infrared" - European Pharmacopoeia (Ph. Eur.). URL:[Link]

  • "What Does Performance Qualification Mean for Infrared Instruments?" - Spectroscopy Online. URL: [Link]

  • "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling" - Specac Ltd. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-vinyl-phenylamine

This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-vinyl-phenylamine, a compound encountered by researchers, scientists, and professionals in drug development. As a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-5-vinyl-phenylamine, a compound encountered by researchers, scientists, and professionals in drug development. As a substituted aromatic amine, this chemical requires meticulous handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile of 2-Methoxy-5-vinyl-phenylamine

Inferred Hazards:

  • Toxicity: Likely harmful by ingestion, inhalation, and skin contact.[4][6]

  • Irritation: May cause skin and eye irritation.[6][7]

  • Sensitization: Potential for skin sensitization upon repeated contact.

  • Carcinogenicity: Aromatic amines as a class are associated with an increased risk of cancer.[1][2] The US Environmental Protection Agency (EPA) classifies aniline, a related compound, as a probable human carcinogen.[8]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[2][3] Therefore, improper disposal that allows entry into drains or waterways must be strictly avoided.[9]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 2-Methoxy-5-vinyl-phenylamine for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure.[4][9][10]

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling.[10]To prevent skin contact and absorption. Aromatic amines can be readily absorbed through the skin.[2]
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[10]To protect eyes from splashes or contact with airborne particles.
Lab Coat A chemically resistant lab coat or apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.[4][5]To prevent inhalation of dust or vapors, which can be a significant route of exposure for aromatic amines. The American Conference of Governmental Industrial Hygienists (ACGIH) has set exposure limits for similar compounds to minimize health risks.[11]
Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation and storage of chemical waste are fundamental to laboratory safety and compliant disposal.[9][12]

Step-by-Step Waste Segregation and Storage Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for 2-Methoxy-5-vinyl-phenylamine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid.[9][12]

  • Labeling: The label must include:

    • The full chemical name: "2-Methoxy-5-vinyl-phenylamine"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Segregation: Keep the 2-Methoxy-5-vinyl-phenylamine waste container separate from other waste streams, especially acids and oxidizing agents, to prevent potentially violent reactions.[9][12]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9] A designated and properly ventilated hazardous waste storage cabinet is the ideal location.

Disposal Procedures: A Step-by-Step Workflow

The disposal of 2-Methoxy-5-vinyl-phenylamine must be handled by a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash.[9][13]

Workflow for the Disposal of 2-Methoxy-5-vinyl-phenylamine:

Caption: Disposal workflow for 2-Methoxy-5-vinyl-phenylamine.

Detailed Steps:

  • Containment: As soon as the waste is generated, it should be placed in the designated, labeled waste container.[9]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[10] The contaminated absorbent material should then be collected and placed in the hazardous waste container.[10]

  • Decontamination: Any equipment or surfaces that come into contact with 2-Methoxy-5-vinyl-phenylamine should be decontaminated. The cleaning materials (e.g., contaminated wipes) must also be disposed of as hazardous waste.

  • Empty Containers: Empty containers that held 2-Methoxy-5-vinyl-phenylamine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] The decontaminated container can then be disposed of according to institutional guidelines.

  • Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9] Provide them with the accurate chemical name and any available hazard information.

  • Documentation: Maintain detailed records of the waste generated, including the amount and date of disposal, as required by regulations.[15]

Regulatory Considerations

The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA). Wastes from the production of aniline and related compounds are often listed as hazardous wastes (e.g., K083, K103, K104).[16][17] In Singapore, the National Environment Agency (NEA) governs the disposal of toxic industrial waste.[15][18] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12][15]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-Methoxy-5-vinyl-phenylamine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to systematic segregation, storage, and disposal protocols, researchers can protect themselves, their colleagues, and the environment.[1][3] This commitment to safety and environmental stewardship is paramount in building a sustainable and trustworthy research enterprise.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency. [Link]

  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Benzenamine, 2-methoxy-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 2-methoxy-5-vinyl phenol, 621-58-9. The Good Scents Company. [Link]

  • Hazardous Waste (Control of Export, Import and Transit) Act 1997. Singapore Statutes Online. [Link]

  • Environmental Public Health (Toxic Industrial Waste) Regulations. Singapore Statutes Online. [Link]

  • Aniline. US Environmental Protection Agency. [Link]

  • EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. US Environmental Protection Agency. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5-vinyl-phenylamine

As a Senior Application Scientist, I frequently consult on the scale-up and handling of highly reactive bifunctional intermediates. 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) is a prime exampl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the scale-up and handling of highly reactive bifunctional intermediates. 2-Methoxy-5-vinyl-phenylamine (also known as 2-methoxy-5-vinylaniline) is a prime example of a compound that demands rigorous operational discipline. It merges the acute systemic toxicity of an electron-rich aniline with the chemical instability of a styrene derivative.

This guide provides a self-validating system of protocols to ensure researcher safety and chemical integrity, moving beyond basic safety data to explain the causality behind every handling requirement.

Mechanistic Toxicology & Reactivity Profile

To design an effective safety protocol, we must first understand the causality behind the hazards. 2-Methoxy-5-vinyl-phenylamine presents a dual-threat profile:

  • Systemic Toxicity (The Aniline Core): Like its structural analog o-anisidine, this compound is highly toxic via dermal absorption and inhalation. Once absorbed, hepatic CYP450 enzymes oxidize the primary amine to an N-hydroxylamine metabolite. This species oxidizes Fe(II) in hemoglobin to Fe(III), causing methemoglobinemia—a condition where the blood cannot transport oxygen, leading to chemical asphyxiation and cyanosis .

  • Chemical Instability (The Vinyl Group): The vinyl moiety is highly susceptible to auto-polymerization. Initiated by UV light, heat, or oxygen radicals, this exothermic chain reaction can lead to rapid pressurization and rupture of sealed storage vessels .

  • Oxidative Degradation: The electron-donating methoxy group increases the electron density of the aromatic ring, making the compound prone to air oxidation, which manifests as dark azo/azoxy impurities that can poison downstream metal-catalyzed coupling reactions.

Toxicology cluster_0 Biological Pathway (Toxicity) cluster_1 Chemical Pathway (Reactivity) Compound 2-Methoxy-5-vinyl-phenylamine (Dual Hazard Core) CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Dermal / Inhalation Radical Radical Initiation (O2 / UV Light) Compound->Radical Storage Instability NHydroxy N-Hydroxylamine Metabolite CYP450->NHydroxy MetHb Methemoglobinemia (Hypoxia / Cyanosis) NHydroxy->MetHb Polymer Exothermic Polymerization Radical->Polymer Degradation Vessel Pressurization & Heat Release Polymer->Degradation

Fig 1: Dual mechanistic pathways detailing biological toxicity and chemical instability.

Quantitative Hazard Data & PPE Matrix

A common, yet fatal, laboratory error is assuming standard nitrile gloves provide adequate protection against aniline derivatives. Nitrile offers near-zero breakthrough resistance to these compounds. The following quantitative parameters and PPE matrix are non-negotiable .

Table 1: Physicochemical & Hazard Data Summary

PropertyValue/SpecificationOperational Implication
Storage Temperature 2°C to 8°CPrevents auto-polymerization of the vinyl group.
Vapor Pressure < 0.1 mmHg at 20°C (est.)Low volatility, but highly toxic if aerosolized.
Stabilizer Requirement 10–50 ppm HQ or TBCEssential to inhibit radical chain reactions during storage.
LD50 (Oral, Rat) ~1,150 mg/kg (Analog proxy)Harmful if swallowed; strict hygiene required.

Table 2: Mandatory Personal Protective Equipment (PPE)

CategorySpecificationCausality / Rationale
Gloves Butyl rubber or Laminate (Silver Shield)Anilines rapidly permeate nitrile and latex, causing systemic toxicity without visible skin damage.
Eye Protection Chemical splash goggles + Face shieldPrevents mucosal absorption of aerosols and protects against potential vessel rupture from polymerization.
Respiratory NIOSH-approved respirator with OV/P100 cartridgesMitigates inhalation of methemoglobin-forming vapors/aerosols during transfers outside a glovebox.
Body Flame-resistant (FR) lab coat + chemical apronPrevents skin contact from spills; FR material mitigates risks associated with exothermic polymerization.

Step-by-Step Operational Protocol

Every protocol described below acts as a self-validating system. By controlling the environment, we inherently control the chemical.

Step 1: Environmental Preparation

  • Action: Clear a dedicated chemical fume hood and establish an argon or nitrogen manifold (Schlenk line). Ensure amber glassware is used.

  • Validation: Verify fume hood face velocity is between 80–120 fpm. The use of amber glass validates the exclusion of UV light, preventing radical initiation.

Step 2: Donning Advanced PPE

  • Action: Equip the PPE matrix detailed above. Double-glove with a thin nitrile inner glove (for dexterity) and a butyl rubber outer glove (for chemical resistance).

  • Validation: Perform a visual inspection and inflation test of the butyl gloves to ensure zero micro-punctures before handling the reagent.

Step 3: Anaerobic Dispensing

  • Action: Purge the reaction vessel with argon. Transfer the 2-Methoxy-5-vinyl-phenylamine using a gas-tight syringe or cannula transfer technique.

  • Validation: The absence of color change (darkening) in the reagent during transfer confirms the successful exclusion of oxygen.

Step 4: Reaction Execution

  • Action: Maintain the reaction temperature strictly below 20°C unless a specific activation energy is required by your methodology. If heating is necessary, ensure a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) is present.

  • Validation: Continuous internal temperature monitoring validates that the reaction remains below the threshold for runaway auto-polymerization.

Step 5: Quenching and Waste Segregation

  • Action: Quench residual reagent with a dilute acid (e.g., 1M HCl) to form the water-soluble, non-volatile ammonium salt.

  • Validation: Segregate this waste strictly from strong oxidizers (e.g., nitric acid, peroxides) to validate the prevention of explosive azo-compound formation.

Workflow Prep 1. Environmental Prep (Fume Hood & Argon Purge) PPE 2. Don Advanced PPE (Butyl Gloves, Respirator) Prep->PPE Handling 3. Anaerobic Dispensing (Schlenk Line / Syringe) PPE->Handling Reaction 4. Reaction Execution (Temp < 20°C, Amber Flask) Handling->Reaction Quench 5. Quenching & Disposal (Stabilization prior to waste) Reaction->Quench

Fig 2: Sequential anaerobic workflow ensuring operator safety and chemical integrity.

Emergency Response & Decontamination

  • Spill Response: Do NOT use paper towels. Absorb spills with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Decontaminate the surface with a 5% acetic acid solution to protonate residual amines (rendering them non-volatile), followed by soap and water.

  • Exposure First Aid: In the event of skin contact, immediately wash with copious amounts of water for 15 minutes. If cyanosis (bluish lips/fingertips) or dizziness is observed, administer 100% supplemental oxygen and seek immediate emergency medical attention.

  • Note to Attending Physicians: Methylene blue (1-2 mg/kg IV) is the standard clinical antidote for severe, symptomatic methemoglobinemia induced by aniline derivatives .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7034, o-Anisidine" PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73700, 4-Aminostyrene" PubChem.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" National Academies Press.[Link]

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